molecular formula C6H13NO2 B12297883 DL-2-Aminohexanoic acid-d9

DL-2-Aminohexanoic acid-d9

Número de catálogo: B12297883
Peso molecular: 140.23 g/mol
Clave InChI: LRQKBLKVPFOOQJ-YNSOAAEFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DL-2-Aminohexanoic acid-d9 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H13NO2

Peso molecular

140.23 g/mol

Nombre IUPAC

2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2

Clave InChI

LRQKBLKVPFOOQJ-YNSOAAEFSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)O)N

SMILES canónico

CCCCC(C(=O)O)N

Origen del producto

United States

Foundational & Exploratory

Unveiling DL-2-Aminohexanoic acid-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Internal Standard for Quantitative Analysis

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based techniques. Among these, DL-2-Aminohexanoic acid-d9, a deuterated analog of DL-norleucine, serves as a critical tool for researchers and scientists. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Properties and Specifications

This compound is a synthetic, non-proteinogenic amino acid in which nine hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling renders it chemically identical to its non-labeled counterpart, DL-norleucine, in terms of physical and chemical behavior, yet distinguishable by its increased mass. This key characteristic makes it an ideal internal standard for quantitative studies.

PropertyValue
Chemical Name DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid
Synonyms DL-Norleucine-d9
CAS Number 2243004-88-6
Molecular Formula C₆H₄D₉NO₂
Molecular Weight 140.23 g/mol
Isotopic Purity Typically ≥98 atom % D
Physical Form Solid
Storage Store at room temperature

Primary Application: An Internal Standard in Quantitative Mass Spectrometry

The principal application of this compound is as an internal standard in quantitative analysis, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of a known quantity of the deuterated standard to a sample allows for the accurate quantification of the non-labeled analyte, DL-2-Aminohexanoic acid (DL-norleucine), or other structurally similar amino acids.

The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Since the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they are affected similarly by these variations. By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error can be effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Quantitative Analysis of Amino Acids using LC-MS with a Deuterated Internal Standard

The following is a representative protocol for the use of this compound as an internal standard for the quantification of amino acids in a biological matrix, such as plasma.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the non-labeled amino acid(s) of interest in an appropriate solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • Thaw the unknown biological samples.

  • To a 100 µL aliquot of each unknown sample, calibration standard, and QC sample, add a fixed volume of the internal standard working solution.

  • Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).

  • Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column.
    • Mobile Phase: A gradient elution using appropriate mobile phases, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
    • Flow Rate: A typical flow rate for analytical LC.
    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:

    • For the analyte (DL-norleucine): Monitor the transition from its precursor ion (m/z) to a specific product ion.

    • For the internal standard (this compound): Monitor the transition from its precursor ion (m/z, which will be higher than the analyte due to deuteration) to its corresponding product ion.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QC samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative mass spectrometry experiment.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Workflow cluster_data Data Processing & Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Spike IS into Samples & Standards Sample->Spike IS This compound (Known Conc.) IS->Spike Cal_Standards Calibration Standards (Known Analyte Conc.) Cal_Standards->Spike Extraction Sample Extraction / Protein Precipitation Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Integration Peak Area Integration (Analyte & IS) LCMS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve from Standards Quantification Quantify Analyte in Unknown Samples Ratio_Calc->Quantification from Samples Cal_Curve->Quantification Result Accurate Analyte Concentration Quantification->Result

Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in quantitative analysis. Its properties as a stable isotope-labeled internal standard enable the mitigation of analytical variability, thereby ensuring the accuracy and reliability of experimental results. The methodologies outlined in this guide provide a framework for its effective implementation in LC-MS and other analytical platforms, supporting advancements in drug development, metabolomics, and various fields of scientific research.

References

An In-depth Technical Guide to the Chemical Properties of DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of DL-2-Aminohexanoic acid-d9, a deuterated form of DL-norleucine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of the non-proteinogenic amino acid DL-norleucine. The incorporation of nine deuterium (B1214612) atoms provides a significant mass shift, making it a valuable tool for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses.[1]

PropertyValueReference(s)
Systematic Name DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid[2]
Synonyms DL-Norleucine-d9[2]
Molecular Formula C₆H₄D₉NO₂[2]
Molecular Weight 140.23 g/mol [2]
CAS Number 2243004-88-6[2]
Isotopic Purity ≥98 atom % D[2]

Comparison with Non-Deuterated DL-Norleucine:

PropertyThis compoundDL-NorleucineReference(s)
Molecular Formula C₆H₄D₉NO₂C₆H₁₃NO₂[2][3]
Molecular Weight 140.23 g/mol 131.17 g/mol [2][3]
CAS Number 2243004-88-6616-06-8[2][3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for confirming the identity, purity, and isotopic labeling pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d4 (B120146) (CD₃OD). The concentration will depend on the instrument's sensitivity, typically in the range of 1-10 mg/mL.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the protons at the α-carbon and the amino group. The signals from the deuterated positions (3, 4, 5, and 6) will be absent or significantly reduced, confirming the isotopic labeling.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons may show characteristic splitting patterns due to coupling with deuterium.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure and assess the isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization technique (e.g., methanol/water for electrospray ionization).

  • Ionization: Electrospray ionization (ESI) is a common technique for amino acids.

  • Mass Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound (approximately 140.23 Da). The isotopic distribution of this peak will confirm the high level of deuterium incorporation.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of water, formic acid, and the amino group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of amino acids.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Detection: UV detection after pre- or post-column derivatization (e.g., with ninhydrin (B49086) or o-phthalaldehyde) or mass spectrometric detection can be used.

  • Data Analysis: The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Biological Context and Signaling Pathways

DL-Norleucine, the non-deuterated form of this compound, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. However, it can be found in small amounts in some bacteria and can be mistakenly incorporated into proteins in place of methionine.[4][5] This misincorporation is a key aspect of its biological relevance.

Biosynthesis and Misincorporation into Proteins

In some microorganisms, norleucine can be synthesized as a byproduct of the branched-chain amino acid biosynthesis pathway.[6] Due to its structural similarity to methionine, methionyl-tRNA synthetase can mistakenly charge tRNAMet with norleucine. This leads to the incorporation of norleucine into proteins at positions normally occupied by methionine.[5]

biosynthesis_and_misincorporation precursors Branched-Chain Amino Acid Precursors biosynthesis Norleucine Biosynthesis precursors->biosynthesis norleucine Norleucine biosynthesis->norleucine met_trna_syn Methionyl-tRNA Synthetase norleucine->met_trna_syn nle_trna_met Norleucyl-tRNA-Met met_trna_syn->nle_trna_met Mistakenly charges met_trna_met Methionyl-tRNA-Met met_trna_syn->met_trna_met Correctly charges trna_met tRNA-Met trna_met->met_trna_syn ribosome Ribosome nle_trna_met->ribosome protein Protein with Norleucine ribosome->protein correct_protein Correct Protein ribosome->correct_protein methionine Methionine methionine->met_trna_syn met_trna_met->ribosome

Caption: Biosynthesis of norleucine and its misincorporation into proteins.

Application in Alzheimer's Disease Research

The structural similarity of norleucine to methionine has made it a useful tool in studying the role of methionine in the pathology of Alzheimer's disease. Specifically, it has been used to investigate the amyloid-β peptide, a key component of the plaques found in the brains of Alzheimer's patients.[4] Studies have shown that replacing a specific methionine residue in the amyloid-β peptide with norleucine can reduce the neurotoxic effects of the peptide.[4]

alzheimers_research_logic ab_peptide Amyloid-β Peptide (with Methionine) neurotoxicity Neurotoxicity ab_peptide->neurotoxicity contributes to norleucine_sub Substitution with Norleucine ab_peptide->norleucine_sub alzheimers Alzheimer's Disease Pathology neurotoxicity->alzheimers is a factor in ab_nle Amyloid-β Peptide (with Norleucine) norleucine_sub->ab_nle reduced_neurotoxicity Reduced Neurotoxicity ab_nle->reduced_neurotoxicity leads to

Caption: Role of norleucine in Alzheimer's disease research.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization and use of this compound in a research setting.

experimental_workflow start Start synthesis Synthesis of DL-2-Aminohexanoic acid-d9 start->synthesis purification Purification synthesis->purification characterization Characterization purification->characterization nmr NMR Analysis ms MS Analysis hplc HPLC Analysis characterization->nmr Confirm Structure & Isotopic Purity characterization->ms Confirm MW & Isotopic Enrichment characterization->hplc Assess Chemical Purity application Application in Research characterization->application If Characterized tracer_study Tracer Study application->tracer_study internal_standard Internal Standard application->internal_standard end End tracer_study->end internal_standard->end

Caption: General experimental workflow for this compound.

References

The Structure of Deuterated DL-Norleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deuterated amino acids are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic label for a wide array of applications. From elucidating metabolic pathways and protein structures to enhancing the pharmacokinetic profiles of therapeutic agents, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), provides a powerful analytical and functional handle.[1][2] Norleucine, a non-proteinogenic amino acid and an isomer of leucine, is often used experimentally to probe protein structure and function due to its structural similarity to methionine.[3][4] This guide provides an in-depth overview of the structure, synthesis, and characterization of deuterated DL-norleucine for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The fundamental structure of deuterated DL-norleucine is identical to its non-labeled counterpart, with deuterium atoms replacing hydrogen atoms at one or more positions. The most common isotopologues are α-deuterated and perdeuterated (all non-exchangeable hydrogens replaced by deuterium). The molecular formula for non-deuterated DL-norleucine is C₆H₁₃NO₂, with a monoisotopic mass of approximately 131.09 Da.[5][6] For the perdeuterated form, DL-norleucine-d9, the formula is C₆H₄D₉NO₂ and the molecular weight is approximately 140.23 Da.[7]

Physicochemical Properties

Table 1: Physicochemical Properties of DL-Norleucine and its Perdeuterated Analog

PropertyDL-NorleucineDL-Norleucine-d9Reference(s)
Molecular Formula C₆H₁₃NO₂C₆H₄D₉NO₂[5][7]
Molecular Weight 131.17 g/mol 140.23 g/mol [5][7]
Melting Point ~301 °C (decomposes)Expected to be slightly lower than the non-deuterated form.[3][8][9]
Solubility in Water 16 g/L at 23 °CExpected to be slightly higher than the non-deuterated form.[3][8]
pKa (carboxyl) 2.39Expected to be slightly altered.[2][3]
pKa (amino) 9.76Expected to be slightly altered.[2][3]
Isotopic Purity N/A>98% (commercially available)[7][10]

Synthesis of Deuterated DL-Norleucine

The synthesis of deuterated amino acids can be achieved through various methods, including direct hydrogen-deuterium (H/D) exchange reactions catalyzed by acids, bases, or metals, or through de novo synthesis using deuterated precursors.[11] Direct exchange reactions using deuterium oxide (D₂O) as the deuterium source are often cost-effective.[11]

Experimental Protocol 1: General Perdeuteration via Catalytic Exchange

This protocol is a generalized method for achieving high levels of deuteration on non-aromatic amino acids based on established catalytic H/D exchange principles.[11]

  • Preparation: In a high-pressure reaction vessel, combine DL-norleucine (1.0 g, 7.62 mmol) and a platinum on carbon (Pt/C, 10% w/w) catalyst (100 mg).

  • Deuterium Source: Add deuterium oxide (D₂O, 20 mL) to the vessel.

  • Reaction: Seal the vessel and heat it to 150-200 °C with stirring for 24-48 hours. The elevated temperature facilitates the H/D exchange at all non-labile C-H positions.

  • Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove the Pt/C catalyst.

  • Isolation: Remove the D₂O under reduced pressure (lyophilization is preferred) to yield the crude deuterated DL-norleucine.

  • Purification: The product can be further purified by recrystallization from a D₂O/isopropanol-d8 solvent system. The extent of deuteration should be confirmed by NMR or mass spectrometry.

Experimental Protocol 2: Stereoretentive α-Deuteration

This protocol is adapted from a demonstrated method for the highly efficient and enantiopure α-deuteration of N-acyl amino acid esters.[12] This method is particularly useful when only the chiral center needs to be labeled.

  • Substrate Preparation: Synthesize the N-acetyl-DL-norleucine ethyl ester from DL-norleucine using standard procedures (e.g., reaction with acetic anhydride (B1165640) followed by esterification with ethanol (B145695) under acidic conditions).

  • Deuteration Reaction:

    • Dissolve the N-acetyl-DL-norleucine ethyl ester (0.2 mmol) in deuterated ethanol (EtOD, 1.0 mL, 0.2 M).

    • Cool the solution to the desired temperature (e.g., room temperature down to -40 °C to optimize enantiomeric excess).

    • Add sodium ethoxide (NaOEt, 5.0 equivalents) to initiate the base-catalyzed H/D exchange at the α-position.

    • Stir the reaction for 8-16 hours, monitoring the reaction progress by LC-MS.

  • Quenching and Work-up: Quench the reaction by adding D₂O and neutralize with a mild acid (e.g., ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Hydrolyze the ester and N-acetyl groups using standard acidic or basic conditions (e.g., refluxing with 6M DCl in D₂O) to yield α-deuterated DL-norleucine.

  • Analysis: Determine the deuteration level and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.[12]

Structural Characterization and Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques for characterizing the structure and confirming the isotopic purity of deuterated DL-norleucine.

NMR Spectroscopy

¹H NMR is used to confirm the absence of signals at the deuterated positions. For α-deuterated DL-norleucine, the characteristic proton signal of the α-carbon (around 3.7 ppm in D₂O) will disappear.[13] For perdeuterated DL-norleucine-d9, all aliphatic proton signals will be absent. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium labels.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a rapid and highly sensitive method to determine isotopic purity.[14] By analyzing the relative abundance of the H/D isotopolog ions, the percentage of deuteration can be accurately calculated.

Table 2: Expected Mass Spectrometry Data for DL-Norleucine Isotopologues

IsotopologueFormulaExact Mass [M+H]⁺Mass Shift
DL-Norleucine C₆H₁₄NO₂⁺132.10190
DL-Norleucine-α-d1 C₆H₁₃DNO₂⁺133.1082+1
DL-Norleucine-d9 C₆H₅D₉NO₂⁺141.1584+9
Experimental Protocol 3: Isotopic Purity Analysis by ESI-HRMS

This protocol is based on established methods for determining the isotopic purity of deuterated compounds.[14]

  • Sample Preparation: Prepare a dilute solution of the deuterated DL-norleucine sample (approx. 1 µg/mL) in a suitable solvent (e.g., methanol/water 1:1 v/v with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or TOF instrument, capable of resolving the different isotopologues.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire the full scan mass spectrum in positive ion mode, ensuring the mass range covers the expected [M+H]⁺ ions for all isotopologues (e.g., m/z 130-150).

  • Data Analysis:

    • Identify the monoisotopic peaks for the non-deuterated (d₀) and all deuterated species (d₁, d₂, ... d₉).

    • Record the intensity (peak area) for each isotopolog.

    • Calculate the isotopic purity (deuteration level) using the formula: Isotopic Purity (%) = [Σ (Intensity of dₓ * x) / (n * Σ Intensity of all dₓ)] * 100 where 'x' is the number of deuterium atoms in an isotopolog and 'n' is the maximum number of deuteration sites (e.g., 9 for perdeuteration).

Visualization of Structure and Workflow

Molecular Structure of DL-Norleucine-d9

The following diagram illustrates the molecular structure of perdeuterated DL-norleucine, where all non-exchangeable hydrogen atoms on the carbon backbone have been replaced with deuterium.

DL_Norleucine_d9_Structure C_carboxyl C O_double O C_carboxyl->O_double O_hydroxyl O C_carboxyl->O_hydroxyl C_alpha C_carboxyl->C_alpha H_hydroxyl H O_hydroxyl->H_hydroxyl D_alpha D C_alpha->D_alpha N_amino N C_alpha->N_amino C_beta C_alpha->C_beta H_amino1 H₂ N_amino->H_amino1 D_beta1 D C_beta->D_beta1 D_beta2 D C_beta->D_beta2 C_gamma C_beta->C_gamma D_gamma1 D C_gamma->D_gamma1 D_gamma2 D C_gamma->D_gamma2 C_delta C_gamma->C_delta D_delta1 D C_delta->D_delta1 D_delta2 D C_delta->D_delta2 C_epsilon C_delta->C_epsilon D_epsilon1 D C_epsilon->D_epsilon1 D_epsilon2 D C_epsilon->D_epsilon2 D_epsilon3 D C_epsilon->D_epsilon3 p1 p2 p3 p4 p5

Caption: Structure of Perdeuterated (d9) DL-Norleucine.

Synthesis and Analysis Workflow

The following diagram outlines the logical workflow for the synthesis and characterization of deuterated DL-norleucine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start DL-Norleucine + Deuterium Source (D₂O) reaction Catalytic H/D Exchange or Chemical Synthesis start->reaction purification Purification (Filtration, Recrystallization) reaction->purification product Deuterated DL-Norleucine purification->product Yields Product nmr NMR Spectroscopy (¹H, ²H) product->nmr ms Mass Spectrometry (ESI-HRMS) product->ms structure_confirm Structure Confirmation nmr->structure_confirm purity_confirm Isotopic Purity Quantification ms->purity_confirm

Caption: Workflow for Synthesis and Analysis of Deuterated DL-Norleucine.

References

An In-depth Technical Guide to the Synthesis and Purification of DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of DL-2-Aminohexanoic acid-d9, a deuterated analog of norleucine. This isotopically labeled amino acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based proteomics and metabolomics. This document outlines the multi-step synthesis involving protection of the amino group, iridium-catalyzed hydrogen-deuterium exchange, and subsequent deprotection, followed by purification to achieve high isotopic and chemical purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the amino group of DL-norleucine, followed by a catalyzed hydrogen-deuterium exchange reaction, and finally, the removal of the protecting group.

Protection of the Amino Group

To prevent unwanted side reactions during the deuteration process, the amino group of DL-norleucine is first protected. A common and effective method is the introduction of the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of DL-Norleucine

  • Dissolution: Dissolve DL-norleucine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (B128534) (1.5 equivalents) to the solution.

  • Reagent Addition: While stirring at room temperature, add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents). The reaction mixture should become homogeneous within an hour.

  • Reaction: Continue stirring for an additional 2 hours at room temperature.

  • Work-up:

    • Dilute the mixture with water.

    • Extract the aqueous layer twice with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O and byproducts.

    • Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the final ethyl acetate extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Boc-DL-norleucine.

Iridium-Catalyzed Hydrogen-Deuterium Exchange

The core of the synthesis is the selective replacement of hydrogen atoms with deuterium (B1214612). This is achieved through an iridium-catalyzed hydrogen isotope exchange (HIE) reaction using deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Deuteration of N-Boc-DL-norleucine

  • Inert Atmosphere: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-DL-norleucine (1 equivalent) and an iridium catalyst, such as [Ir(cod)(NHC)]BF₄ (iridium bis(cyclooctadiene) N-heterocyclic carbene tetrafluoroborate) or a similar iridium(I) complex (0.5-2 mol%).

  • Deuterium Source: Add deuterium oxide (D₂O) as the deuterium source.

  • Reaction Conditions: The reaction is typically heated to a temperature between 80°C and 150°C. The optimal temperature and reaction time will depend on the specific catalyst and substrate.

  • Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the exchangeable protons.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Deprotection of the Amino Group

The final step in the synthesis is the removal of the Boc protecting group to yield the free amino acid, this compound.

Experimental Protocol: Boc Deprotection

  • Acidic Cleavage: Dissolve the deuterated N-Boc-DL-norleucine in a solution of 4M hydrochloric acid (HCl) in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt of this compound can be used directly or neutralized to obtain the free amino acid. To obtain the free amino acid, the residue is dissolved in water and the pH is adjusted to 7 with a suitable base (e.g., sodium bicarbonate).

Purification of this compound

Purification is a critical step to ensure high chemical and isotopic purity of the final product. A combination of recrystallization and chromatographic techniques is often employed.

Recrystallization

Recrystallization is an effective method for removing impurities.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water or a mixture of water and a lower alcohol (e.g., ethanol).

  • Crystallization: Slowly cool the solution to induce crystallization. The process can be aided by adding a seed crystal.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be utilized.

Experimental Protocol: HPLC Purification

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is commonly employed.

  • Detection: The elution of the product is monitored by UV detection, typically at a wavelength around 210-220 nm.

  • Fraction Collection: Fractions containing the purified this compound are collected.

  • Lyophilization: The collected fractions are pooled, and the solvent is removed by lyophilization to yield the final, highly purified product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of deuterated amino acids. Please note that these are typical values and may vary depending on the specific experimental conditions.

Table 1: Representative Yields for the Synthesis of this compound

Synthesis StepStarting MaterialProductTypical Yield (%)
Boc ProtectionDL-NorleucineN-Boc-DL-norleucine85 - 95
DeuterationN-Boc-DL-norleucineN-Boc-DL-2-Aminohexanoic acid-d970 - 90
Boc DeprotectionN-Boc-DL-2-Aminohexanoic acid-d9This compound> 95

Table 2: Purity Analysis of this compound

Analysis MethodParameterSpecification
HPLCChemical Purity≥ 98%
Mass SpectrometryIsotopic Purity (Atom % D)≥ 98%
¹H NMRDeuterium IncorporationConsistent with desired labeling pattern

Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Synthesis_Workflow Start DL-Norleucine Protection Boc Protection ((Boc)₂O, Base) Start->Protection Boc_Norleucine N-Boc-DL-norleucine Protection->Boc_Norleucine Deuteration Iridium-Catalyzed Deuteration (D₂O) Boc_Norleucine->Deuteration Boc_Norleucine_d9 N-Boc-DL-2-Aminohexanoic acid-d9 Deuteration->Boc_Norleucine_d9 Deprotection Boc Deprotection (Acidic Conditions) Boc_Norleucine_d9->Deprotection End This compound Deprotection->End

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Partially_Purified Partially Purified Product Recrystallization->Partially_Purified HPLC Preparative RP-HPLC Partially_Purified->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: Purification workflow for this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Protection Amino Group Protection (e.g., Boc) Deuteration Hydrogen-Deuterium Exchange (e.g., Iridium Catalysis) Deprotection Removal of Protecting Group Recrystallization Recrystallization Deprotection->Recrystallization Chromatography Chromatography (e.g., HPLC) Purity Chemical Purity (e.g., HPLC, NMR) Chromatography->Purity Isotopic Isotopic Enrichment (e.g., Mass Spectrometry)

Caption: Logical relationship of synthesis, purification, and analysis.

A Technical Guide to the Isotopic Purity of DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of DL-2-Aminohexanoic acid-d9, a deuterated analog of norleucine. This document details the analytical methodologies used to determine isotopic enrichment, presents typical purity data, and outlines the synthesis of this isotopically labeled compound. The information herein is intended to support researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and proteomics, where stable isotope-labeled internal standards are crucial for accurate quantification.

Introduction

This compound, also known as DL-Norleucine-d9, is a non-proteinogenic amino acid in which nine hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis. The utility of this compound is fundamentally dependent on its isotopic purity, which refers to the percentage of molecules in which all nine specified hydrogen atoms are replaced by deuterium. High isotopic purity is essential to minimize signal overlap and ensure the accuracy of analytical measurements.

Isotopic Purity Data

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from partially deuterated or non-deuterated species. The following table summarizes the key specifications for this stable isotope-labeled compound.

ParameterSpecificationSource(s)
Isotopic Purity ≥98 atom % D[1][2]
Chemical Purity ≥98%[2]
Molecular Formula C₆H₄D₉NO₂[2]
Molecular Weight 140.23 g/mol [2]
Deuterium Incorporation 9 Deuterium Atoms[2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a fundamental technique for assessing the isotopic purity of labeled compounds by analyzing the distribution of isotopologues.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

    • Prepare a corresponding solution of non-labeled DL-2-Aminohexanoic acid as a reference standard.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required to resolve the isotopic cluster.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.

    • Analysis Mode: Perform the analysis in full scan mode to capture the entire isotopic distribution of the molecular ion.

    • Resolution: Set the instrument resolution to at least 70,000 to accurately resolve the different isotopologues.

  • Data Acquisition:

    • Inject the non-labeled standard to obtain its mass spectrum and confirm the natural isotopic abundance of carbon, nitrogen, and oxygen.

    • Inject the this compound sample.

    • Acquire the mass spectrum, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d9).

    • Identify and quantify the peaks corresponding to partially deuterated species (d0 to d8).

    • Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic enrichment.

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O).

    • Add an internal standard with a known concentration if quantitative analysis is desired.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]

    • Nuclei: Acquire both ¹H and ²H NMR spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms successful labeling. Residual proton signals can be integrated to quantify the level of deuteration.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the expected chemical shifts confirms the incorporation of deuterium at the desired positions.

  • Data Analysis:

    • In the ¹H NMR spectrum, compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position (e.g., the α-proton) or the internal standard.

    • This comparison allows for the calculation of the percentage of deuterium incorporation at each site and the overall isotopic purity.

Synthesis of this compound

The synthesis of deuterated amino acids can be achieved through various methods, with one common approach being the acid-catalyzed hydrogen-deuterium exchange of the non-labeled amino acid in heavy water (D₂O).

General Synthetic Protocol:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve DL-2-Aminohexanoic acid in D₂O.

    • Add a deuterated acid catalyst, such as DCl or D₂SO₄.

  • Reaction Conditions:

    • Heat the mixture under reflux for an extended period (e.g., 24-72 hours) to facilitate the exchange of protons with deuterium atoms from the solvent.

    • The temperature and reaction time can be optimized to achieve the desired level of deuteration.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture with a suitable base.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or chromatography to yield the final this compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MS High-Resolution Mass Spectrometry Dissolution->MS Injection NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR Sample Loading MS_Analysis Isotopologue Distribution Analysis MS->MS_Analysis NMR_Analysis Signal Integration and Comparison NMR->NMR_Analysis Purity Isotopic Purity (atom % D) MS_Analysis->Purity NMR_Analysis->Purity

Caption: Workflow for Isotopic Purity Determination.

References

Technical Guide: DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-2-Aminohexanoic acid-d9, a deuterated analog of DL-norleucine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantification. This guide covers its chemical properties, synthesis, analytical methodologies, and applications.

Core Data Presentation

The key properties of this compound and its unlabeled counterpart are summarized below for easy comparison.

PropertyThis compoundDL-2-Aminohexanoic acid (DL-Norleucine)
CAS Number 2243004-88-6[1][2]616-06-8[3][4][5][6]
Molecular Formula CD₃(CD₂)₃CH(NH₂)COOH[1][7]CH₃(CH₂)₃CH(NH₂)COOH[5]
Molecular Weight 140.23 g/mol [1]131.17 g/mol [5]
Isotopic Enrichment Typically ≥98 atom % D[1][8]Not Applicable
Synonyms DL-Norleucine-d9, DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid[1][9](±)-2-Aminocaproic acid, 2-Aminohexanoic acid[5]

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for the deuteration and analysis of amino acids.

Synthesis of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol describes a method for the deuteration of DL-2-Aminohexanoic acid using an iridium catalyst. This hydrogen isotope exchange (HIE) reaction is an efficient method for incorporating deuterium (B1214612) into organic molecules.[9][10][11]

Materials:

  • DL-2-Aminohexanoic acid (DL-Norleucine)

  • [Ir(cod)(NHC)Cl] (or a similar Iridium(I) catalyst)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon gas

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask under an argon atmosphere, add DL-2-Aminohexanoic acid and the iridium catalyst (typically 1-5 mol%).

  • Add a solvent system of anhydrous THF and deuterium oxide. The ratio can be optimized, but a 1:1 mixture is a common starting point.

  • Seal the flask and heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized (e.g., 80-100 °C for 12-24 hours).

  • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield this compound.

  • Confirm the final product's identity and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Analysis of DL-2-Aminohexanoic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of DL-2-Aminohexanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.[1][5]

Materials:

  • This compound (as internal standard)

  • Biological matrix (e.g., plasma)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an appropriate column (e.g., C18 or HILIC)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of the sample (e.g., 50 µL), add a known amount of the this compound internal standard solution.

    • Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the LC system.

      • Separate the analyte and internal standard from other matrix components using a suitable chromatographic gradient. For example, with a C18 column, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) can be used.

    • Mass Spectrometric Detection:

      • Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.

        • For DL-2-Aminohexanoic acid: Monitor the transition from its protonated molecular ion [M+H]⁺ to a characteristic product ion.

        • For this compound: Monitor the transition from its protonated molecular ion [M+H]⁺ (which will be 9 Da higher than the unlabeled analyte) to its corresponding product ion.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of the analyte in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

G cluster_synthesis Conceptual Synthesis Workflow DL-Norleucine DL-Norleucine H/D Exchange H/D Exchange DL-Norleucine->H/D Exchange Iridium Catalyst Iridium Catalyst Iridium Catalyst->H/D Exchange D2O D2O D2O->H/D Exchange Purification Purification H/D Exchange->Purification DL-Norleucine-d9 DL-Norleucine-d9 Purification->DL-Norleucine-d9

Caption: Conceptual workflow for the synthesis of this compound.

G cluster_analysis Quantitative Analysis Workflow Sample Sample Add Internal Standard (IS) Add Internal Standard (IS) Sample->Add Internal Standard (IS) Sample Prep Sample Prep Add Internal Standard (IS)->Sample Prep LC Separation LC Separation Sample Prep->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

An In-depth Technical Guide on the Stability and Storage of DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-2-Aminohexanoic acid-d9. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled amino acid, ensuring its suitability for research and pharmaceutical development applications.

Overview of this compound

This compound, also known as DL-Norleucine-d9, is a deuterated form of the straight-chain aliphatic amino acid. The presence of nine deuterium (B1214612) atoms enhances its utility in metabolic studies and as an internal standard in mass spectrometry-based analytical methods. Understanding its stability profile is paramount for accurate experimental outcomes and for defining its shelf-life in formulated products.

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The following conditions are recommended based on available data for the compound and its non-deuterated analog, DL-norleucine.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is a stable solid at ambient temperatures.[1][2]
Humidity Store in a dry placeMinimizes potential for hydrolysis and microbial growth.[3]
Light Protect from direct lightWhile specific photostability data is unavailable, it is a general good practice for complex organic molecules.[3]
Atmosphere Well-ventilated areaGeneral safety and handling recommendation.
Container Tightly closed containerPrevents contamination and exposure to moisture.
Incompatibilities Strong oxidizing agentsAvoids potential for oxidative degradation.

Handling Precautions:

  • Use with adequate ventilation.

  • Avoid contact with skin, eyes, or clothing.

  • Wash hands thoroughly after handling.

  • Avoid formation of dust and aerosols.

Stability Profile and Re-analysis

This compound is considered a stable compound under the recommended storage conditions.[1] However, to ensure its chemical purity for long-term use, a periodic re-analysis is advised.

Table 2: Long-Term Stability and Re-analysis

ParameterGuideline
Shelf Life Stable for at least three years under recommended conditions.[1] For the non-deuterated form, DL-norleucine, the shelf life is considered indefinite if stored properly.
Re-analysis Period It is recommended to re-analyze the compound for chemical purity after three years before use.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the general chemistry of amino acids. A forced degradation study, as detailed in the experimental protocols section, would be necessary to definitively identify these pathways.

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Acid Acidic Hydrolysis Deamination Deamination Acid->Deamination Base Alkaline Hydrolysis Base->Deamination Oxidation Oxidative Stress Oxidative_Deg Oxidative Degradation Oxidation->Oxidative_Deg Thermal Thermal Stress Decarboxylation Decarboxylation Thermal->Decarboxylation Photo Photolytic Stress Photo->Oxidative_Deg Keto_Acid α-Ketohexanoic acid-d9 Deamination->Keto_Acid Hydroxy_Acid α-Hydroxyhexanoic acid-d9 Deamination->Hydroxy_Acid Amine 1-Aminopentane-d9 Decarboxylation->Amine Oxidative_Deg->Keto_Acid Aldehyde Hexanal-d9 Oxidative_Deg->Aldehyde DL_Norleucine_d9 This compound DL_Norleucine_d9->Acid DL_Norleucine_d9->Base DL_Norleucine_d9->Oxidation DL_Norleucine_d9->Thermal DL_Norleucine_d9->Photo G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare Stock Solution (1 mg/mL in H₂O) Acid Acid Hydrolysis (0.1N & 1N HCl, RT & 60°C) Start->Acid Base Alkaline Hydrolysis (0.1N & 1N NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (60°C, Solid & Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Chromatograms Analyze->Compare Identify Identify & Quantify Degradants Compare->Identify Elucidate Structural Elucidation (MS) Identify->Elucidate

References

Navigating the Landscape of Deuterated Norleucine: A Technical Guide to DL-2-Aminohexanoic acid-d9 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of DL-2-Aminohexanoic acid-d9. This deuterated analog of norleucine is a critical tool in analytical chemistry, particularly for mass spectrometry-based quantification, where it serves as a robust internal standard.

Commercial Availability and Specifications

This compound, also known by its synonym DL-Norleucine-d9, is readily available from several specialized chemical suppliers. The compound's key identifiers are its CAS Number, 2243004-88-6, and its molecular formula, C₆H₄D₉NO₂. Researchers can source this stable isotope-labeled amino acid from vendors who provide detailed certificates of analysis, ensuring high isotopic and chemical purity, which is paramount for its application in quantitative assays. Below is a summary of typical product specifications from various commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic Purity (atom % D)
C/D/N Isotopes, Inc.DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid2243004-88-6CD₃(CD₂)₃CH(NH₂)COOH≥98%
MedChemExpressL-Norleucine-d91331889-36-1C₆H₄D₉NO₂≥98%
CymitQuimicaL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid1331889-36-1CD₃(CD₂)₃CH(NH₂)COOH99%
LGC StandardsDL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid51756-80-0C₆H₄D₉NO₂Not Specified
BenchchemThis compound2243004-88-6C₆H₄D₉NO₂Not Specified

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its utility stems from its chemical identity being nearly identical to the endogenous, non-deuterated form (analyte), while its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.

Experimental Protocol: A Generalized Workflow for Amino Acid Quantification

While specific protocols are application-dependent, a general workflow for the use of this compound as an internal standard for the quantification of norleucine or other amino acids in a biological matrix (e.g., plasma, cell lysate) is outlined below.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., DL-2-Aminohexanoic acid) of a known concentration in an appropriate solvent (e.g., methanol/water).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the same solvent.

2. Calibration Curve Preparation:

  • Serially dilute the analyte stock solution to create a series of calibration standards of decreasing concentrations.

  • Spike a fixed concentration of the this compound internal standard into each calibration standard.

3. Sample Preparation:

  • Thaw biological samples (e.g., plasma) on ice.

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard to the biological sample. A typical ratio is 3:1 (solvent:sample).

  • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared samples and calibration standards onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the analyte and internal standard from other matrix components. The mobile phases and gradient will need to be optimized for the specific amino acids of interest.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define the precursor-to-product ion transitions for both the analyte and the internal standard. For example:

      • Analyte (Norleucine): Monitor the transition from its protonated molecular ion [M+H]⁺ to a characteristic product ion.

      • Internal Standard (Norleucine-d9): Monitor the transition from its corresponding protonated molecular ion [M+H]⁺ (which will be 9 Daltons higher than the analyte) to a characteristic product ion.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound as an internal standard.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis A Analyte Stock Solution C Calibration Standards (Analyte + IS) A->C B Internal Standard (IS) Stock (this compound) B->C E Add IS & Protein Precipitation Solvent to Sample B->E H LC-MS/MS Analysis C->H D Biological Sample D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G G->H I Data Processing (Peak Area Ratio Calculation) H->I J Quantification I->J G cluster_bio Biological System cluster_exp Experimental Measurement cluster_out Outcome Pathway Cellular Signaling Pathway Metabolite Endogenous Analyte (e.g., Norleucine) Pathway->Metabolite influences concentration Quant LC-MS Quantification Metabolite->Quant is measured by IS This compound (Internal Standard) IS->Quant enables accurate Result Accurate Concentration Data Quant->Result Conclusion Inference about Pathway Activity Result->Conclusion

Methodological & Application

Application Notes and Protocols for DL-2-Aminohexanoic acid-d9 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome. DL-2-Aminohexanoic acid-d9, a deuterated form of norleucine, serves as a valuable tool in this context. As a non-canonical amino acid, it is an analog of methionine and leucine (B10760876) and can be incorporated into proteins during synthesis.[2][3] This allows for the differentiation and quantification of protein populations from different experimental conditions using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in quantitative proteomics studies, particularly relevant for drug discovery and development, biomarker identification, and understanding cellular signaling pathways.

Principle of SILAC using this compound

The core principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid. In this case, one cell population is cultured in a "light" medium containing standard DL-2-Aminohexanoic acid, while the other is cultured in a "heavy" medium containing this compound. Over several cell divisions, the deuterated amino acid is incorporated into the proteome of the "heavy" cell population.

Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptide mixtures are then analyzed by mass spectrometry. Peptides containing the "heavy" this compound will exhibit a mass shift of 9 Daltons compared to their "light" counterparts. The relative abundance of a specific protein in the two populations can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum.

Applications in Drug Development and Research

The application of quantitative proteomics using this compound is vast and holds significant promise for advancing drug development and biomedical research.

  • Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or drug-treated versus untreated cells, researchers can identify proteins that are differentially expressed. These proteins can serve as potential therapeutic targets.[4][5]

  • Biomarker Discovery: SILAC-based proteomics can identify proteins that are secreted or shed by cells under specific conditions, making them potential biomarkers for disease diagnosis, prognosis, or monitoring treatment response.[6]

  • Mechanism of Action Studies: Understanding how a drug affects the cellular proteome can provide insights into its mechanism of action and potential off-target effects.[7]

  • Signaling Pathway Analysis: Quantitative proteomics can be used to study changes in protein-protein interactions and post-translational modifications, helping to elucidate the signaling pathways affected by a particular stimulus or drug.[8]

Experimental Protocols

The following protocols are generalized for a typical SILAC experiment using this compound. Optimization of specific parameters may be required depending on the cell line and experimental goals.

Protocol 1: Metabolic Labeling of Cells
  • Cell Culture Preparation: Culture the chosen cell line in a standard "light" medium deficient in methionine and leucine, supplemented with a known concentration of standard DL-2-Aminohexanoic acid.

  • Adaptation to Heavy Medium: Passage the cells into a "heavy" medium that is identical to the light medium but contains this compound instead of the standard form.

  • Ensure Complete Labeling: Culture the cells for at least five to six doublings to ensure near-complete incorporation of the deuterated amino acid into the proteome.[9] The incorporation efficiency can be checked by mass spectrometry analysis of a small cell sample.

  • Experimental Treatment: Once complete labeling is confirmed, expose the "heavy" and "light" cell populations to the experimental and control conditions, respectively (e.g., drug treatment vs. vehicle control).

Protocol 2: Sample Preparation for Mass Spectrometry
  • Cell Harvesting and Lysis: After treatment, harvest both cell populations. The "heavy" and "light" cells can be mixed at a 1:1 ratio based on cell count or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Extraction and Quantification: Extract the total protein from the cell lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Protein Digestion: Reduce and alkylate the protein mixture. Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column.

Protocol 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Database Searching: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database.

  • Protein Identification and Quantification: The software will identify peptides and proteins and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.[10][11]

Data Presentation

Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their relative expression changes between the experimental conditions.

Table 1: Example of Quantitative Proteomics Data Summary

Protein AccessionGene NameProtein NameLog2 (Heavy/Light Ratio)p-valueRegulation
P04637TP53Cellular tumor antigen p532.150.001Upregulated
P60709ACTBActin, cytoplasmic 10.050.950Unchanged
Q06609MAPK1Mitogen-activated protein kinase 1-1.890.005Downregulated
P31749GSK3BGlycogen synthase kinase-3 beta1.580.012Upregulated
P10636HSP90AB1Heat shock protein HSP 90-beta-0.120.870Unchanged

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways is crucial for understanding the complex relationships in proteomics data. Graphviz (DOT language) can be used to create clear and informative diagrams.

Experimental Workflow

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Cell Culture (Light DL-2-Aminohexanoic acid) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (Heavy this compound) Treatment Drug Treatment Heavy_Culture->Treatment Mixing Mix Cell Populations (1:1) Control->Mixing Treatment->Mixing Lysis Cell Lysis & Protein Extraction Mixing->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Quantification Protein Identification & Quantification LC_MS->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: SILAC experimental workflow using this compound.

Signaling Pathway Example: Drug Target Interaction Network

The following is a hypothetical example of a signaling pathway diagram that could be generated from quantitative proteomics data, illustrating the interactions of a drug target.

Signaling_Pathway Drug_Target Drug Target (Upregulated) Protein_A Protein A (Downregulated) Drug_Target->Protein_A inhibits Protein_B Protein B (Upregulated) Drug_Target->Protein_B activates Phosphatase_D Phosphatase D (Downregulated) Protein_A->Phosphatase_D activates Kinase_C Kinase C (Upregulated) Protein_B->Kinase_C activates Transcription_Factor Transcription Factor (Activity Increased) Kinase_C->Transcription_Factor phosphorylates Phosphatase_D->Transcription_Factor dephosphorylates Cell_Growth Cell Growth (Inhibited) Transcription_Factor->Cell_Growth regulates

Caption: Hypothetical drug-induced signaling pathway changes.

References

Application Notes and Protocols for DL-2-Aminohexanoic acid-d9 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, particularly in complex biological matrices, the use of a reliable internal standard is crucial for achieving accurate and precise results.[1][2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS-based quantification due to their similarity to the analyte, co-elution during chromatography, and distinct mass-to-charge ratio (m/z).[4][5]

DL-2-Aminohexanoic acid-d9, also known as DL-Norleucine-d9, is a deuterated form of DL-norleucine, a non-proteinogenic amino acid.[6][7][8] Its structural similarity to endogenous amino acids and the fact that it is not naturally present in most biological samples make it an excellent internal standard for the quantification of amino acids and other small molecules with primary amine groups.[9][10][11] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS analysis.

Physicochemical Properties of this compound

PropertyValue
Systematic Name 2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid[8]
Synonyms DL-Norleucine-d9, DL-2-Aminohexanoic-d9 Acid
Molecular Formula C₆H₄D₉NO₂[7]
Molecular Weight 140.23 g/mol [7][8]
CAS Number 2243004-88-6[12]
Isotopic Purity Typically ≥98 atom % D[12]
Appearance White to off-white solid
Storage Store at room temperature[12]

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. The standard undergoes the same sample processing steps (e.g., protein precipitation, extraction, derivatization) as the analyte. In the mass spectrometer, the analyte and the internal standard are detected based on their different masses. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, effectively correcting for any sample loss or matrix effects during the analytical process.[5][13]

Experimental Workflow for Amino Acid Quantification

The following diagram illustrates a typical workflow for the quantification of amino acids in a biological matrix using this compound as an internal standard.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile or Trichloroacetic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down (optional) supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection integration Peak Integration (Analyte and IS) detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification internal_standard_selection start Start: Need for an Internal Standard is_analyte_available Is a stable isotope-labeled (SIL) version of the analyte available? start->is_analyte_available use_sil_analyte Use SIL analyte (e.g., ¹³C, ¹⁵N labeled) is_analyte_available->use_sil_analyte Yes is_analog_available Is a SIL structural analog available? is_analyte_available->is_analog_available No end End: Internal Standard Selected use_sil_analyte->end use_sil_analog Use SIL structural analog (e.g., this compound) is_analog_available->use_sil_analog Yes use_non_sil_analog Use a non-SIL structural analog is_analog_available->use_non_sil_analog No use_sil_analog->end use_non_sil_analog->end

References

Application Notes and Protocols for Stable Isotope Labeling with DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" unlabeled population by mass spectrometry.

This document provides detailed application notes and a protocol for the use of DL-2-Aminohexanoic acid-d9 (also known as DL-norleucine-d9), a deuterated, non-canonical amino acid, for stable isotope labeling in mammalian cell culture. Norleucine is an isomer of leucine (B10760876) and can be incorporated into proteins in place of methionine due to the promiscuity of methionyl-tRNA synthetase. The use of a deuterated analog provides a cost-effective labeling strategy.[1]

Important Considerations: The incorporation of norleucine into proteins in wild-type mammalian cell lines can be inefficient and highly variable. As a non-canonical amino acid, its uptake and incorporation are often outcompeted by the canonical amino acid methionine. Therefore, extensive preliminary experiments are essential to determine the feasibility and optimal conditions for labeling in the specific cell line of interest. For robust and efficient incorporation, genetic engineering of the cell line to express a mutant methionyl-tRNA synthetase may be required.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Systematic Name DL-2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid
Common Name DL-Norleucine-d9
Molecular Formula C₆H₄D₉NO₂
Molecular Weight 140.23 g/mol
Isotopic Purity Typically ≥98 atom % D
CAS Number 2243004-88-6

Table 2: Example Quantitative Data from a Hypothetical SILAC Experiment

This table is for illustrative purposes to show the expected data output. Actual results will vary depending on the cell line, experimental conditions, and incorporation efficiency.

Protein IDGene NamePeptide SequenceLight/Heavy RatioRegulation
P04637TP53(R)DLLFK(Nle)R1.05No Change
P60709ACTB(K)DL(Nle)K(L)0.98No Change
Q06609mTOR(R)S(Nle)VLSLK(D)2.54Upregulated
P423454EBP1(K)IIG(Nle)FDE(R)0.45Downregulated

Experimental Protocols

Protocol 1: Preliminary Feasibility Study for this compound Incorporation

Objective: To determine if this compound can be incorporated into the proteome of the target cell line at a level sufficient for detection by mass spectrometry.

Materials:

  • Target mammalian cell line

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Methionine-free medium

  • This compound

  • L-Methionine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (or reagents: DTT, iodoacetamide, trypsin)

  • Mass spectrometer

Procedure:

  • Cell Culture: Culture the target cell line in complete growth medium to ~70-80% confluency.

  • Media Preparation:

    • Control Medium: Methionine-free medium supplemented with 10% dFBS and a standard concentration of L-Methionine (e.g., 200 µM).

    • Labeling Medium: Methionine-free medium supplemented with 10% dFBS and varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, 400 µM). It is critical to omit L-Methionine from this medium.

  • Labeling:

    • Wash the cells twice with sterile PBS.

    • Incubate the cells in the prepared Control and Labeling media.

    • Culture the cells for at least three cell doublings. Monitor cell morphology and proliferation rates, as high concentrations of norleucine may be toxic.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer containing a protease inhibitor cocktail.

    • Quantify the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take 20-50 µg of protein from each condition.

    • Perform in-gel or in-solution digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the data for peptides containing norleucine (mass shift of +9.056 Da compared to methionine-containing peptides).

  • Data Analysis:

    • Determine the percentage of methionine-containing peptides that have been successfully replaced by norleucine-d9. An incorporation efficiency of >95% is desirable for quantitative experiments.

Protocol 2: SILAC Labeling with this compound

Objective: To perform a quantitative proteomics experiment comparing two cell populations using this compound as the "heavy" label.

Materials:

  • As listed in Protocol 1.

  • "Light" DL-2-Aminohexanoic acid (Norleucine)

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of the target cell line for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation.

      • "Light" Medium: Methionine-free medium supplemented with 10% dFBS and "light" DL-2-Aminohexanoic acid at the optimal concentration determined in Protocol 1.

      • "Heavy" Medium: Methionine-free medium supplemented with 10% dFBS and this compound at the same concentration.

  • Experimental Treatment: Apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations.

  • Cell Harvest and Mixing:

    • Harvest the "light" and "heavy" labeled cells.

    • Count the cells and mix the two populations at a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet.

    • Quantify the total protein concentration.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by high-resolution mass spectrometry.

  • Data Analysis:

    • Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify peptide pairs.

    • The software will calculate the ratio of the "heavy" to "light" peptide peak intensities. The protein ratio is determined by the median or average of the ratios of its constituent peptides.

Mandatory Visualization

G cluster_light Control Condition cluster_heavy Experimental Condition light_cells Culture cells in 'Light' Medium (DL-2-Aminohexanoic acid) light_treatment Apply Control Treatment light_cells->light_treatment mix Combine Light and Heavy Cell Populations (1:1) light_treatment->mix heavy_cells Culture cells in 'Heavy' Medium (this compound) heavy_treatment Apply Experimental Treatment heavy_cells->heavy_treatment heavy_treatment->mix lysis Cell Lysis and Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein Identification and Quantification lcms->data

Caption: Experimental workflow for SILAC using this compound.

mTOR_pathway AminoAcids Amino Acids (Leucine/Norleucine) mTORC1 mTORC1 (Active) AminoAcids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates mTORC1->inhibition_node ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4EBP1 4E-BP1 eIF4EBP1->ProteinSynthesis inhibits inhibition_node->eIF4EBP1

References

Application Notes and Protocols: DL-2-Aminohexanoic acid-d9 in Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Aminohexanoic acid-d9 is a deuterated form of DL-norleucine, a non-proteinogenic amino acid that is an isomer of leucine. Its primary applications in metabolic research stem from its structural similarity to other amino acids, particularly methionine, and its utility as a stable isotope-labeled internal standard. These application notes provide detailed protocols for the use of this compound in two key research areas: as an internal standard for accurate amino acid quantification and as a tracer for studying protein synthesis and methionine substitution.

Application 1: this compound as an Internal Standard for Amino Acid Quantification

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis, ensuring accurate and precise quantification of analytes by mass spectrometry.[1][2] this compound, being a deuterated amino acid, is an ideal internal standard for targeted amino acid analysis in various biological matrices.[3]

Experimental Protocol: Targeted Amino Acid Analysis using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the steps for quantifying amino acids in cell culture lysates.

1. Sample Preparation - Cell Culture Extraction

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting. A minimum of 1 million cells is recommended.[4]

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the culture dish.[4]

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

2. Internal Standard Spiking

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or 80% methanol).

  • Add a known concentration of the this compound internal standard solution to each sample supernatant. The final concentration should be within the linear range of the LC-MS/MS instrument.

3. LC-MS/MS Analysis

  • Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar amino acids.[5]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid

    • Mobile Phase B: Water with 0.1% formic acid

    • Gradient: A linear gradient from high to low organic content.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each target amino acid and for this compound.

Table 1: Example MRM Transitions for Selected Amino Acids and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Leucine132.186.1
L-Isoleucine132.186.1
L-Methionine150.1104.1
L-Valine118.172.1
This compound (Internal Standard) 141.2 95.2

Note: The exact m/z values for this compound may vary slightly based on the specific deuteration pattern. These values should be optimized on the specific instrument used.

4. Data Analysis

  • Integrate the peak areas for each target amino acid and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Generate a calibration curve using known concentrations of amino acid standards with the internal standard.

  • Determine the concentration of each amino acid in the samples by interpolating their response ratios on the calibration curve.

Workflow Diagram: Amino Acid Quantification using an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture quenching Quenching (ice-cold PBS wash, 80% Methanol) cell_culture->quenching extraction Cell Lysis & Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant is_spike Spike with This compound supernatant->is_spike Add Internal Standard lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) is_spike->lcms data_proc Data Processing (Peak Integration, Ratio Calculation) lcms->data_proc quantification Quantification (Calibration Curve) data_proc->quantification G cluster_pathway Protein Synthesis Pathway Met Methionine MetRS Methionyl-tRNA Synthetase Met->MetRS Nle_d9 DL-2-Aminohexanoic acid-d9 Nle_d9->MetRS competes tRNA_Met tRNA(Met) Met_tRNA Met-tRNA(Met) MetRS->Met_tRNA Nle_d9_tRNA Nle(d9)-tRNA(Met) MetRS->Nle_d9_tRNA Ribosome Ribosome Met_tRNA->Ribosome Nle_d9_tRNA->Ribosome Protein Protein Ribosome->Protein

References

Application Note and Protocol: Quantitative Amino Acid Analysis Using DL-2-Aminohexanoic acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical tool in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development.[1] Accurate and precise measurement of amino acid concentrations in biological matrices is essential for understanding metabolic pathways, diagnosing diseases, and assessing drug efficacy and safety. Stable isotope-labeled internal standards are widely used in mass spectrometry-based quantification to correct for sample preparation variability and matrix effects, thereby improving the accuracy and reliability of the results.[1]

This document provides a detailed protocol for the preparation of biological samples for amino acid analysis using DL-2-Aminohexanoic acid-d9 as an internal standard. DL-2-Aminohexanoic acid, also known as norleucine, is a non-proteinogenic amino acid, making its deuterated form an ideal internal standard as it is chemically similar to other amino acids but does not naturally occur in the samples, thus avoiding analytical interference. Its systematic name is 2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid.[2]

Principle

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process.[1] This "spiked" sample is then subjected to extraction and, if necessary, derivatization procedures. The internal standard experiences the same processing and potential loss as the endogenous amino acids.

During LC-MS/MS analysis, the deuterated internal standard is chromatographically separated from other components and detected by the mass spectrometer. Due to the mass difference between the deuterated standard and the native amino acids, they can be distinguished and quantified independently. The ratio of the signal from the endogenous amino acid to the signal from the known concentration of the internal standard is used to calculate the accurate concentration of the amino acid in the original sample. This normalization corrects for variations in sample recovery and instrument response.

Materials and Reagents

  • This compound (≥99 atom % D)

  • Biological sample (e.g., plasma, serum, urine, tissue homogenate)

  • Protein Precipitation Agent:

    • Sulfosalicylic acid (SSA), 10% (w/v) in water

    • Trichloroacetic acid (TCA), 10% (w/v) in water

    • Acetonitrile (ACN)

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) with the same solvent. Store at 2-8°C.

  • Mobile Phase for LC-MS/MS:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC-MS/MS grade water, acetonitrile, and formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a common procedure for the extraction of amino acids from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL) to each sample, calibrator, and quality control sample.

  • Vortexing: Vortex the mixture for 10 seconds.

  • Protein Precipitation: Add 200 µL of cold 10% sulfosalicylic acid (or acetonitrile) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples on ice or at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (e.g., Plasma, Serum) spike Spike with this compound Internal Standard sample->spike Add known amount precipitate Protein Precipitation (e.g., with Sulfosalicylic Acid) spike->precipitate Mix centrifuge Centrifugation precipitate->centrifuge Pellet proteins supernatant Collect Supernatant centrifuge->supernatant Separate liquid phase analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for preparing biological samples for amino acid analysis.

LC-MS/MS Analysis

The following are general starting conditions for LC-MS/MS analysis. These may need to be optimized for specific instruments and applications.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Column Temperature: 40°C

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    8.0 80
    10.0 80
    10.1 2

    | 15.0 | 2 |

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for each amino acid and for this compound will need to be determined and optimized on the specific instrument.

Diagram of the Isotope Dilution Mass Spectrometry Principle:

G cluster_idms Principle of Isotope Dilution Mass Spectrometry sample Sample with Unknown Analyte Concentration mix Mix Sample and Internal Standard sample->mix is Known Amount of Isotope-Labeled Internal Standard (this compound) is->mix ms LC-MS/MS Analysis mix->ms ratio Measure Peak Area Ratio (Analyte / Internal Standard) ms->ratio quant Calculate Analyte Concentration ratio->quant

Caption: The principle of quantification using an isotope-labeled internal standard.

Data and Expected Results

The use of this compound as an internal standard is expected to yield high accuracy and precision. The following tables provide representative performance data that can be expected from such an analysis. These values are based on typical results from published methods using stable isotope-labeled internal standards for amino acid analysis and should be validated for each specific assay.[3]

Table 1: Representative Linearity and Range

Amino AcidLinear Range (µM)
Alanine5 - 1000> 0.995
Valine5 - 1000> 0.995
Leucine5 - 1000> 0.996
Isoleucine5 - 1000> 0.997
Proline5 - 1000> 0.998
Phenylalanine2 - 500> 0.995
Tryptophan2 - 500> 0.994
Methionine2 - 500> 0.996

Table 2: Representative Accuracy and Precision (Intra-day and Inter-day)

AnalyteConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Alanine 253.55.298.5
2502.84.1101.2
7502.13.599.8
Valine 254.16.097.9
2503.24.8102.1
7502.53.9100.5
Leucine 253.85.599.1
2502.94.3101.8
7502.23.6100.1

Table 3: Representative Recovery

AnalyteSpiked Concentration (µM)Recovery (%)
Phenylalanine 5095.8
20098.2
Tryptophan 2093.5
10096.7

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids in biological matrices. The protocol described herein, involving a straightforward protein precipitation step followed by sensitive LC-MS/MS detection, allows for accurate and precise measurements. This methodology is well-suited for applications in clinical research, metabolomics, and pharmaceutical development where dependable amino acid quantification is crucial. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

References

Application Note: A Robust MRM Assay for the Quantification of DL-2-Aminohexanoic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, specific, and robust method for the quantitative analysis of DL-2-Aminohexanoic acid (norleucine) in human plasma. The method utilizes a simple protein precipitation step for sample preparation followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved using a stable isotope-labeled internal standard, DL-2-Aminohexanoic acid-d9, and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] The assay is linear over a clinically relevant concentration range and demonstrates excellent accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.

Introduction

DL-2-Aminohexanoic acid, also known as norleucine, is a non-proteinogenic amino acid and an isomer of leucine. It is often used in research to study protein synthesis and metabolic pathways. Accurate quantification of such small molecules in complex biological matrices like plasma is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity and sensitivity for quantifying small molecules in complex mixtures.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for achieving high analytical precision.[4][5] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of experimental variability.[6] This note provides a comprehensive protocol for MRM assay development, from sample preparation to data analysis.[7]

Experimental

  • Analyte: DL-2-Aminohexanoic acid (Sigma-Aldrich)

  • Internal Standard: this compound (Toronto Research Chemicals)[8]

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Deionized Water

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • LC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: SCIEX QTRAP 6500+

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

The first step in developing an MRM method is the optimization of mass spectrometer parameters.[7] This involves infusing a standard solution of the analyte and the internal standard to determine the optimal precursor-to-product ion transitions, declustering potential (DP), and collision energy (CE).

  • Precursor Ion Selection: Both the analyte and the d9-labeled internal standard were analyzed in positive electrospray ionization (ESI+) mode. The most abundant precursor ion for DL-2-Aminohexanoic acid was the protonated molecule [M+H]⁺ at m/z 132.1. For the d9-internal standard, the corresponding precursor was [M+H]⁺ at m/z 141.2.

  • Product Ion Selection & Optimization: Collision-induced dissociation (CID) was used to fragment the precursor ions. The most stable and abundant product ions were selected for quantification. The collision energy was optimized to maximize the signal for these transitions.

The optimized MRM transitions and compound-dependent parameters are summarized in Table 1.

Table 1: Optimized MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V)
DL-2-Aminohexanoic acid 132.1 86.1 (Quantifier) 100 60 15
DL-2-Aminohexanoic acid 132.1 41.1 (Qualifier) 100 60 25

| this compound | 141.2 | 95.1 (Quantifier) | 100 | 65 | 18 |

Chromatographic separation was achieved using a reversed-phase method to separate the analyte from endogenous plasma components.[1]

Table 2: Liquid Chromatography Parameters

Parameter Value
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 2% B to 95% B over 3.0 min, hold for 1.0 min, return to 2% B and re-equilibrate for 1.0 min

| Total Run Time | 5.0 min |

Protocols

  • Prepare Primary Stocks (1 mg/mL): Accurately weigh and dissolve DL-2-Aminohexanoic acid and this compound in methanol to create 1 mg/mL primary stock solutions.

  • Prepare Analyte Working Solutions: Serially dilute the analyte primary stock with 50:50 Methanol:Water to prepare a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in 50:50 Methanol:Water.

  • Spike Calibration and QC Samples: Add 10 µL of each analyte working solution to 90 µL of blank human plasma to create calibration standards. Quality Control (QC) samples are prepared similarly at low, medium, and high concentrations.

  • Aliquot Samples: Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to all tubes except for "double blank" samples (matrix blank without analyte or IS).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Results and Data Presentation

The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the range of 5-1000 ng/mL with a coefficient of determination (R²) greater than 0.99.

Table 3: Calibration Curve Performance (Hypothetical Data)

Concentration (ng/mL) Analyte/IS Peak Area Ratio Calculated Concentration (ng/mL) Accuracy (%)
5 0.052 5.1 102.0
10 0.101 9.9 99.0
50 0.508 50.5 101.0
100 1.02 100.8 100.8
250 2.55 251.5 100.6
500 5.12 502.1 100.4
1000 10.15 998.5 99.9

Linear Fit: y = 0.0101x + 0.0015; R² = 0.9992

Table 4: Inter-day Accuracy and Precision (Hypothetical Data)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=5) Accuracy (%) Precision (%CV)
LLOQ QC 5 4.85 97.0 6.5
Low QC 15 15.6 104.0 4.8
Mid QC 150 145.2 96.8 3.2

| High QC | 750 | 761.5 | 101.5 | 2.5 |

Visualizations

The overall workflow for the quantitative bioanalysis is depicted below. This process ensures a systematic progression from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Spike Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL onto UPLC-MS/MS System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection (Analyte & IS Transitions) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

MRM assay experimental workflow.

To illustrate a potential research application, the diagram below shows a hypothetical pathway where DL-2-Aminohexanoic acid could act as a competitive antagonist to Leucine, thereby modulating the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.

G Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds Norleucine DL-2-Aminohexanoic acid (Norleucine) Norleucine->Sestrin2 Competitively Inhibits Binding GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits mTORC1 mTORC1 GATOR2->mTORC1 Inhibits ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes

Hypothetical modulation of mTOR signaling.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of DL-2-Aminohexanoic acid in human plasma. The use of a stable isotope-labeled internal standard and MRM detection ensures the assay is robust, specific, and reliable. The simple and rapid sample preparation protocol allows for high-throughput analysis, making this method well-suited for demanding research and clinical environments.

References

Application Notes and Protocols for DL-2-Aminohexanoic acid-d9 in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis, regulating signaling pathways, and adapting to environmental changes.[1][2][3] Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Studying the dynamics of protein turnover provides valuable insights into disease mechanisms and potential therapeutic targets.

DL-2-Aminohexanoic acid-d9, also known as d9-norleucine, is a stable isotope-labeled amino acid analog of methionine used for monitoring protein synthesis and turnover. As a non-proteinogenic amino acid, norleucine can be incorporated into proteins in place of methionine due to the similar structure and chemical properties recognized by the cellular translational machinery. The deuterium (B1214612) labeling allows for the differentiation and quantification of newly synthesized proteins from the pre-existing protein pool using mass spectrometry. This application note provides detailed protocols for utilizing this compound in both in vitro and in vivo protein turnover studies.

Principle of the Method

The core principle of using this compound for protein turnover studies lies in metabolic labeling.[4][5] Cells or organisms are cultured in a medium where the natural amino acid (methionine) is replaced with its deuterated analog (this compound). As new proteins are synthesized, this "heavy" amino acid analog is incorporated into the polypeptide chains.

By tracking the incorporation of this compound over time using mass spectrometry, researchers can determine the rate of protein synthesis. Conversely, by switching back to a medium containing the natural "light" amino acid, the rate of degradation of the labeled proteins can be measured. This pulse-chase approach allows for the comprehensive analysis of protein turnover dynamics for individual proteins on a proteome-wide scale.

Applications

  • Determination of protein synthesis and degradation rates: Quantify the turnover rates of individual proteins in response to various stimuli, genetic modifications, or drug treatments.

  • Drug discovery and development: Assess the effect of drug candidates on the turnover of target proteins and cellular proteostasis.

  • Disease mechanism studies: Investigate alterations in protein turnover in various disease models to understand pathogenic mechanisms.

  • Biomarker discovery: Identify proteins with altered turnover rates as potential biomarkers for diagnosis or prognosis.

Data Presentation

Quantitative data from protein turnover experiments using this compound can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Protein Synthesis Rates in Response to Drug Treatment

Protein IDGene NamePeptide SequenceSynthesis Rate (Control) (molecules/cell/hr)Synthesis Rate (Treated) (molecules/cell/hr)Fold Changep-value
P12345GENE1AGLTV...K150 ± 12300 ± 252.00.001
Q67890GENE2VNL...R220 ± 18110 ± 150.50.005
.....................

Table 2: Protein Degradation Half-lives

Protein IDGene NamePeptide SequenceHalf-life (Control) (hours)Half-life (Treated) (hours)Change in Half-life (hours)
P12345GENE1AGLTV...K24 ± 248 ± 3+24
Q67890GENE2VNL...R36 ± 418 ± 2-18
..................

Experimental Protocols

Protocol 1: In Vitro Protein Turnover Analysis in Cultured Cells (Pulse-Chase SILAC-like Method)

This protocol outlines the steps for measuring protein turnover in cultured cells using this compound.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • This compound

  • L-Methionine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE reagents and equipment

  • In-gel digestion reagents (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium supplemented with 10% dFBS.

    • For the "heavy" labeling, prepare a medium by supplementing methionine-free medium with this compound at a final concentration of 100-200 mg/L and 10% dFBS.

    • For the "light" medium, supplement methionine-free medium with L-methionine at the same concentration and 10% dFBS.

    • Adapt the cells to the respective media for at least 5-6 cell doublings to ensure complete incorporation of the labeled or unlabeled amino acid.[6][7]

  • Pulse-Chase Experiment:

    • Pulse: Start the experiment by replacing the standard medium with the "heavy" medium containing this compound. This is time point zero (T0).

    • Harvest cells at various time points during the pulse phase (e.g., 0, 2, 4, 8, 12, 24 hours) to measure the rate of protein synthesis.

    • Chase: After a defined pulse period (e.g., 24 hours), replace the "heavy" medium with the "light" medium containing L-methionine.

    • Harvest cells at different time points during the chase phase (e.g., 0, 4, 8, 12, 24, 48 hours) to measure the rate of protein degradation.

  • Sample Preparation for Mass Spectrometry:

    • Wash the harvested cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration in each lysate.

    • For each time point, take an equal amount of protein (e.g., 50 µg).

    • Perform SDS-PAGE to separate the proteins, followed by in-gel trypsin digestion of the entire lane or specific bands.

    • Alternatively, perform in-solution digestion of the protein lysate.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution LC-MS/MS system.

    • The mass spectrometer will detect peptide pairs: the "heavy" peptide containing this compound and the "light" peptide containing methionine. The mass difference will correspond to the mass of the deuterium atoms.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "heavy" and "light" peptide pairs.

    • Calculate the heavy/light (H/L) ratio for each peptide at each time point.

    • For protein synthesis, plot the increase in the fraction of heavy-labeled protein over time. The rate of synthesis can be determined by fitting the data to an exponential rise curve.

    • For protein degradation, plot the decrease in the fraction of heavy-labeled protein over time during the chase. The degradation rate constant (k_deg) can be determined by fitting the data to a single exponential decay curve, and the half-life (t_1/2) can be calculated as ln(2)/k_deg.

Protocol 2: In Vivo Protein Turnover Analysis in Animal Models

This protocol describes the administration of this compound to animal models to study protein turnover in different tissues.

Materials:

  • Animal model (e.g., mouse, rat)

  • This compound

  • Vehicle for administration (e.g., sterile water, saline)

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Equipment for tissue homogenization

  • Protein extraction and quantification reagents

  • LC-MS/MS analysis workflow as described in Protocol 1

Procedure:

  • Administration of this compound:

    • This compound can be administered through various routes, including:

      • Dietary: Incorporate the labeled amino acid into the animal's chow.

      • Drinking water: Dissolve the labeled amino acid in the drinking water.

      • Intraperitoneal (IP) injection or oral gavage: For pulse-labeling experiments.

    • The choice of administration route and duration depends on the experimental design and the turnover rates of the proteins of interest.

  • Tissue Collection and Processing:

    • At designated time points, euthanize the animals and harvest the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen or proceed with homogenization in ice-cold homogenization buffer.

    • Extract proteins from the tissue homogenates and quantify the protein concentration.

  • Sample Preparation and LC-MS/MS Analysis:

    • Follow the same procedures for protein digestion, peptide desalting, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Analyze the mass spectrometry data to determine the incorporation of this compound into proteins over time.

    • Calculate protein turnover rates for different tissues as described in Protocol 1.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow cell_culture 1. Cell Culture & Adaptation (Heavy/Light Media) pulse_chase 2. Pulse-Chase Experiment (d9-Norleucine / Methionine) cell_culture->pulse_chase cell_harvest 3. Cell Harvest & Lysis pulse_chase->cell_harvest protein_prep 4. Protein Digestion & Peptide Cleanup cell_harvest->protein_prep lcms 5. LC-MS/MS Analysis protein_prep->lcms data_analysis 6. Data Analysis (Turnover Rate Calculation) lcms->data_analysis animal_model 1. Administer d9-Norleucine (Diet, Water, or Injection) tissue_collection 2. Tissue Collection & Homogenization animal_model->tissue_collection protein_extraction 3. Protein Extraction & Digestion tissue_collection->protein_extraction lcms2 4. LC-MS/MS Analysis protein_extraction->lcms2 data_analysis2 5. Data Analysis (Tissue-specific Turnover) lcms2->data_analysis2

Caption: Experimental workflows for protein turnover studies.

signaling_pathway cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation cluster_turnover Protein Turnover mrna mRNA ribosome Ribosome mrna->ribosome Translation new_protein Newly Synthesized Protein (Heavy Labeled) ribosome->new_protein trna tRNA-d9-Norleucine trna->ribosome protein_pool Total Protein Pool new_protein->protein_pool existing_protein Pre-existing Protein (Light) ubiquitin Ubiquitin existing_protein->ubiquitin Ubiquitination existing_protein->protein_pool proteasome Proteasome ubiquitin->proteasome Degradation peptides Peptides proteasome->peptides degradation_rate Degradation Rate (kd) protein_pool->degradation_rate synthesis_rate Synthesis Rate (ks) synthesis_rate->protein_pool

Caption: Core principles of protein turnover.

logical_relationship cluster_experiment Experimental Measurement cluster_calculation Data Interpretation heavy_label d9-Norleucine Incorporation hl_ratio Heavy/Light Ratio (from MS) heavy_label->hl_ratio light_label Methionine light_label->hl_ratio synthesis_curve Synthesis Rate (Exponential Rise) hl_ratio->synthesis_curve degradation_curve Degradation Rate (Exponential Decay) hl_ratio->degradation_curve half_life Protein Half-life synthesis_curve->half_life In steady state, ks relates to kd degradation_curve->half_life

Caption: Data analysis logic for turnover studies.

References

Application Notes and Protocols for Cell Culture Media Preparation with DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based research, enabling accurate quantification of proteins and metabolites. DL-2-Aminohexanoic acid-d9, a deuterium-labeled form of DL-norleucine, serves as a valuable tool for various applications in cell culture, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and as an internal standard for quantitative mass spectrometry.[1][2] This document provides detailed application notes and protocols for the preparation of cell culture media supplemented with this compound.

This compound (DL-norleucine-d9) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. However, its structural similarity to methionine and leucine (B10760876) allows it to be mistakenly incorporated into proteins in place of these amino acids, particularly in specially formulated media. This property makes it suitable for metabolic labeling studies.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C6H4D9NO2
Molecular Weight 140.23 g/mol [3][4]
CAS Number 2243004-88-6[4][5]
Synonyms DL-Norleucine-d9
Isotopic Purity Typically ≥98 atom % D

Applications

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used technique for quantitative proteomics.[2][6][7] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid. After a sufficient number of cell divisions to ensure full incorporation of the labeled amino acid into the proteome, the two cell populations can be combined for analysis. The mass difference between the "light" and "heavy" peptides allows for their relative quantification by mass spectrometry.

While arginine and lysine (B10760008) are the most common amino acids used in SILAC, this compound can be employed in specialized SILAC experiments, particularly when studying pathways where methionine or leucine metabolism is of interest.

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates of metabolic reactions in a biological system.[8][9] By introducing a stable isotope-labeled substrate, such as this compound, into the cell culture medium, researchers can trace the path of the isotope through various metabolic pathways. Mass spectrometry is then used to measure the isotopic enrichment in downstream metabolites, providing insights into the activity of these pathways.

Internal Standard for Mass Spectrometry

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[10][11] this compound can be added to biological samples at a known concentration before sample processing and analysis. Because it is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate normalization of the analyte signal, correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Medium with this compound

This protocol describes the preparation of a "heavy" SILAC medium for labeling mammalian cells. It is crucial to start with a base medium that is deficient in the amino acid to be labeled (in this case, methionine or leucine, as norleucine is an analog).

Materials:

  • Leucine- and Methionine-deficient DMEM or RPMI-1640 medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • L-Arginine and L-Lysine (if not performing Arg/Lys SILAC)

  • Penicillin-Streptomycin solution (100X)

  • Sterile, cell culture grade water

  • 0.22 µm sterile filter

Procedure:

  • Reconstitute Base Medium: If using a powdered medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.

  • Prepare "Heavy" Amino Acid Stock Solution:

    • Calculate the amount of this compound needed to achieve the desired final concentration in your medium. A starting concentration similar to that of leucine or methionine in standard media (e.g., 0.4 - 0.8 mM) is recommended.

    • Dissolve the this compound in a small volume of sterile water.

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Supplement the Medium:

    • To the reconstituted base medium, add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the concentration of unlabeled amino acids.

    • Add the "heavy" this compound stock solution to the medium.

    • Add other essential amino acids that are missing from the base medium (e.g., L-Arginine, L-Lysine) to their normal physiological concentrations.

    • Add Penicillin-Streptomycin to a final concentration of 1X.

  • Final Filtration and Storage:

    • Bring the medium to the final volume with sterile water.

    • Sterile filter the complete "heavy" medium using a 0.22 µm bottle-top filter.

    • Store the prepared medium at 4°C, protected from light.

Cell Adaptation and Labeling:

  • Thaw and culture your cells of interest in their regular growth medium.

  • Once the cells are healthy and actively dividing, switch them to the prepared "heavy" SILAC medium.

  • Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. This typically takes 1-2 weeks.

  • Verification of Incorporation (Recommended): After 5-6 passages, harvest a small number of cells, extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of this compound.

Protocol 2: Use of this compound as an Internal Standard

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of unlabeled DL-2-Aminohexanoic acid or other analytes in cell culture supernatants or cell lysates.

Materials:

  • This compound

  • Cell lysate or supernatant samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Sterile, cell culture grade water

Procedure:

  • Prepare Internal Standard Stock Solution:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).

  • Sample Preparation:

    • For cell lysates, perform protein precipitation by adding a 3:1 ratio of cold ACN to the lysate.

    • For cell culture supernatants, a dilution with the initial mobile phase may be sufficient.

  • Spike Internal Standard:

    • Add a known amount of the this compound internal standard stock solution to each sample, calibration standard, and quality control sample. The final concentration of the internal standard should be within the linear range of the mass spectrometer.

  • Vortex and Centrifuge:

    • Vortex the samples thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet precipitated proteins and cell debris.

  • Collect Supernatant:

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS/MS. Develop a method that allows for the separation and detection of both the analyte and the internal standard.

    • Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area.

Data Presentation

Quantitative data from experiments using this compound should be presented in a clear and organized manner. The following tables provide examples of how to structure such data.

Table 1: Effect of this compound on Cell Viability and Proliferation (Hypothetical Data)

Concentration of this compound (mM)Cell Viability (%) (at 72h)Doubling Time (hours)
0 (Control)98 ± 224.5 ± 1.2
0.297 ± 324.8 ± 1.5
0.496 ± 225.1 ± 1.3
0.895 ± 425.5 ± 1.8
1.690 ± 527.2 ± 2.1

Table 2: Incorporation Efficiency of this compound in HEK293T Cells (Hypothetical Data)

Number of Cell Passages in "Heavy" MediumIncorporation Efficiency (%)
145 ± 5
275 ± 4
390 ± 3
496 ± 2
5>98

Visualizations

Signaling Pathway

DL-norleucine, the non-labeled analog of this compound, has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[12]

mTOR_Signaling_Pathway Norleucine This compound (Norleucine) mTORC1 mTORC1 Norleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth Leads to

Caption: Activation of the mTORC1 signaling pathway by norleucine.

Experimental Workflows

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition LightCells Culture cells in 'Light' Medium LightTreatment Experimental Treatment 1 LightCells->LightTreatment Mix Mix Cell Populations (1:1) LightTreatment->Mix HeavyCells Culture cells in 'Heavy' Medium (with this compound) HeavyTreatment Experimental Treatment 2 HeavyCells->HeavyTreatment HeavyTreatment->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for a SILAC experiment.

Internal_Standard_Workflow Sample Cell Lysate or Supernatant Sample Spike Spike with known amount of This compound Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify Analyte using Peak Area Ratio LCMS->Quantification

Caption: Workflow for using an internal standard in mass spectrometry.

References

Applications of Deuterated Norleucine in Drug Metabolism Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) compounds is a cornerstone for achieving accurate and reliable quantitative data. Deuterated compounds, in particular, have become indispensable tools in bioanalytical assays. This document provides detailed application notes and protocols for the use of deuterated norleucine (d-norleucine) in drug metabolism studies. Norleucine, a non-proteinogenic amino acid, is an ideal candidate for an internal standard in many applications due to its low endogenous presence. Its deuterated form provides a robust tool for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of investigational drugs, particularly those with structural similarities to amino acids.

The primary application of deuterated norleucine is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. The ideal SIL-IS co-elutes with the analyte of interest and exhibits similar ionization and extraction properties, thereby compensating for variability in sample preparation and matrix effects.[1][2] This leads to enhanced precision and accuracy in the quantification of a drug and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[3]

Application Note 1: Quantification of "Norleucinib," a Novel Anti-Cancer Agent, in Human Plasma

This application note describes a validated bioanalytical method for the quantification of a hypothetical amino acid analog drug, "Norleucinib," in human plasma using deuterated norleucine as an internal standard.

Principle:

A known concentration of deuterated norleucine (d-norleucine) is added to plasma samples containing the analyte, Norleucinib. Both compounds are extracted from the plasma via protein precipitation. The extracts are then analyzed by LC-MS/MS. The ratio of the peak area of Norleucinib to the peak area of d-norleucine (B555910) is used to calculate the concentration of Norleucinib in the original sample, based on a standard curve. This method corrects for potential losses during sample processing and for matrix-induced ion suppression or enhancement in the mass spectrometer.[1]

Workflow for Bioanalytical Method using d-Norleucine as Internal Standard:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (containing Norleucinib) is Spike with Deuterated Norleucine (d-Norleucine) plasma->is precip Protein Precipitation (e.g., with Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation and Reconstitution supernatant->drydown lc LC Separation (C18 Column) drydown->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Area Integration (Norleucinib & d-Norleucine) ms->integration ratio Calculate Peak Area Ratio integration->ratio quant Quantification using Standard Curve ratio->quant

Figure 1: A schematic of the bioanalytical workflow for the quantification of a drug using deuterated norleucine as an internal standard.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Materials:

  • Norleucinib reference standard

  • Deuterated norleucine (d-norleucine) reference standard

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Control human plasma (K2EDTA)

Procedure:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Norleucinib and d-norleucine into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Norleucinib stock solution in 50% methanol/water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the d-norleucine stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike control human plasma with the appropriate Norleucinib working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Protocol 2: Plasma Sample Extraction

Procedure:

  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.

  • Add 10 µL of the d-norleucine internal standard working solution (100 ng/mL) to each well, except for blank samples (add 10 µL of 50% methanol/water instead).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Seal the plate and vortex for 5 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Seal the plate and vortex for 2 minutes.

  • The plate is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Hypothetical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Norleucinib: m/z 132.1 -> 86.1 (hypothetical)

    • d-Norleucine: m/z 135.1 -> 89.1 (assuming d3-norleucine)

Data Presentation

The use of deuterated norleucine as an internal standard allows for the generation of precise and accurate pharmacokinetic data.

Table 1: Hypothetical Pharmacokinetic Parameters of Norleucinib in Human Plasma

ParameterValueUnits
Cmax850.3ng/mL
Tmax1.5h
AUC(0-t)4567.8ngh/mL
AUC(0-inf)4789.2ngh/mL
t1/25.2h

Table 2: Bioanalytical Method Validation Summary (Hypothetical)

ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (75 ng/mL)HQC (750 ng/mL)
Intra-day Precision (%CV) 8.56.24.53.8
Intra-day Accuracy (%Bias) -4.22.5-1.80.9
Inter-day Precision (%CV) 10.28.16.35.1
Inter-day Accuracy (%Bias) -2.83.1-0.51.5
Recovery (%) 92.594.193.695.2
Matrix Effect (%) 98.7101.399.5100.8

Logical Relationship of SIL-IS in Bioanalysis

The core principle of using a stable isotope-labeled internal standard is to ensure that any experimental variation affects both the analyte and the internal standard to the same extent, thus normalizing the final measurement.

Figure 2: A diagram illustrating how a stable isotope-labeled internal standard corrects for experimental variability.

Conclusion

Deuterated norleucine serves as an excellent internal standard for the quantification of drugs in biological matrices, particularly for analytes that are structurally similar to amino acids. Its use in LC-MS/MS-based bioanalysis significantly improves the accuracy, precision, and robustness of the method. The protocols and data presented here, although based on a hypothetical drug, provide a comprehensive framework for the application of deuterated norleucine in drug metabolism studies. Researchers and drug development professionals can adapt these methodologies to their specific needs, ensuring high-quality data for pharmacokinetic assessments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-2-Aminohexanoic acid-d9 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-2-Aminohexanoic acid-d9 as an internal standard in mass spectrometry assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of this compound, presented in a question-and-answer format.

Issue 1: High Variability in the Internal Standard Signal

Q: The peak area of my this compound internal standard is inconsistent across my sample batch. What could be causing this?

A: High variability in the internal standard's response can compromise the precision and accuracy of your quantitative results. Potential causes and troubleshooting steps are outlined below.

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation workflow for any variations. Ensure uniform timing and execution of each step, particularly protein precipitation and solvent evaporation.
Precipitation Issues In protein precipitation, ensure the precipitant is added consistently and vortexed thoroughly for the same duration for all samples. Inconsistent protein removal can affect the recovery of the internal standard.
Matrix Effects Evaluate matrix effects by comparing the internal standard's response in a neat solution versus in a sample matrix. If significant suppression or enhancement is observed, consider further sample cleanup or adjusting the chromatography.
Inaccurate Pipetting Ensure all pipettes used for sample, internal standard, and solvent additions are properly calibrated and that pipetting techniques are consistent.

Issue 2: Low or No Signal for this compound

Q: I am observing a very low or no signal for my this compound internal standard. What are the likely causes?

A: A weak or absent signal from your internal standard can prevent accurate quantification. The following table details potential reasons and solutions.

Potential CauseTroubleshooting Steps
Incorrect Concentration Verify the concentration of your this compound stock and working solutions. Prepare a fresh dilution and re-analyze. A typical starting concentration for a deuterated amino acid internal standard is in the range of 10-500 µM in the final sample.[1][2][3]
Poor Ionization Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
Degradation Assess the stability of this compound in your sample matrix and storage conditions. Incubate the internal standard in the matrix at different time points and temperatures before extraction and analysis.
Mass Spectrometer Settings Confirm that the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound. The molecular formula is C₆H₄D₉NO₂ and the molecular weight is 140.23 g/mol .[4]

Issue 3: Chromatographic Peak Shape or Retention Time Problems

Q: My this compound peak is broad, tailing, or has a different retention time than the unlabeled analyte. How can I fix this?

A: Poor chromatography can lead to inaccurate integration and quantification. Deuterated standards can sometimes exhibit slight differences in retention time compared to their non-deuterated counterparts.

Potential CauseTroubleshooting Steps
"Isotope Effect" on Chromatography While ideally co-eluting, deuterated standards can sometimes elute slightly earlier or later than the analyte. If the separation is significant, it can lead to differential matrix effects. Adjusting the chromatographic gradient or mobile phase composition may help to achieve better co-elution.
Column Overload If the peak is broad and fronting, the concentration of the internal standard might be too high. Try diluting the internal standard working solution.
Poor Column Condition Ensure the analytical column is not degraded or clogged. A guard column can help protect the analytical column from matrix components. If necessary, wash or replace the column.
Inappropriate Mobile Phase The pH and composition of the mobile phase can significantly impact the peak shape of amino acids. Ensure the mobile phase is correctly prepared and is suitable for your column and analyte.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound as an internal standard?

A1: A common starting point for the concentration of a deuterated internal standard in the final injected sample is in the range of 10 µM to 500 µM.[1][2][3] For instance, a protocol for amino acid analysis in plasma uses an L-norleucine internal standard at a concentration of 500 µM in the protein precipitation reagent.[3] Another study used a 10 µM norleucine internal standard.[1] The optimal concentration will depend on the sensitivity of your instrument and the expected concentration of your analyte. It is recommended to test a few concentrations to find one that gives a stable and robust signal without causing detector saturation.

Q2: How should I prepare my plasma sample when using this compound?

A2: A widely used method for plasma sample preparation is protein precipitation. Here is a general protocol:

  • To 100 µL of plasma, add a solution of your internal standard, this compound, in a protein precipitating agent (e.g., acetonitrile (B52724) or a solution of 5% sulfosalicylic acid).[3][5]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.[3][5]

Q3: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?

A3: While the deuterium atoms on the carbon backbone of this compound are generally stable, it is good practice to minimize the risk of back-exchange. Avoid prolonged exposure to highly acidic or basic conditions and high temperatures. It is recommended to prepare fresh working solutions of the internal standard regularly.

Q4: My unlabeled analyte and this compound are showing some peak separation. Is this a problem?

A4: A slight separation between the analyte and its deuterated internal standard can occur due to the "isotope effect." If the separation is minimal and consistent, it may not be an issue. However, if the separation is significant, the two compounds may experience different matrix effects, which can compromise the accuracy of quantification. In such cases, adjusting the chromatographic conditions (e.g., gradient, temperature, or mobile phase) to achieve co-elution is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol describes the preparation of a 100 µM working solution of this compound.

  • Prepare a Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to a final concentration of 1 mg/mL. The molecular weight of this compound is 140.23 g/mol .[4]

  • Prepare an Intermediate Solution (e.g., 1 mM):

    • Dilute the stock solution with the same solvent to achieve a concentration of 1 mM.

  • Prepare the Working Solution (100 µM):

    • Dilute the intermediate solution with the initial mobile phase or the sample resuspension solvent to a final concentration of 100 µM. This working solution can then be added to your samples.

Protocol 2: Sample Preparation of Plasma for Amino Acid Analysis

This protocol is a general procedure for protein precipitation of plasma samples.

  • Sample Aliquoting:

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard and Precipitation:

    • Add 400 µL of cold acetonitrile containing your desired final concentration of this compound (e.g., 10 µM).

  • Vortexing:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution (Optional):

    • The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.

Quantitative Data Summary

Table 1: Typical Concentration Ranges for Standards in Amino Acid Analysis

Standard TypeTypical Concentration RangeReference
Calibration Standards5 - 2000 µM
Internal Standard Working Solution (Mix)125 - 250 µmol/L[6]
L-norleucine Internal Standard10 µM - 500 µM[1][3]

Table 2: Example LC-MS/MS Parameters for Amino Acid Analysis

ParameterSettingReference
LC Column Mixed-mode or C18[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.4 - 1.0 mL/min[5]
Injection Volume 4 - 20 µL[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Ion Spray Voltage 3500 - 5500 V[5]
Source Temperature 350 - 600 °C[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add DL-2-Aminohexanoic acid-d9 IS plasma->add_is 1. precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate 2. centrifuge Centrifugation precipitate->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. lc LC Separation supernatant->lc 5. Inject ms MS/MS Detection lc->ms 6. Analyze integrate Peak Integration ms->integrate 7. Acquire Data quantify Quantification integrate->quantify 8. Calculate Ratio

Caption: Experimental workflow for amino acid analysis using an internal standard.

troubleshooting_logic start High IS Variability? check_prep Review Sample Preparation Protocol start->check_prep check_pipetting Verify Pipette Calibration start->check_pipetting check_matrix Evaluate Matrix Effects start->check_matrix low_signal Low IS Signal? check_prep->low_signal check_pipetting->low_signal check_matrix->low_signal check_conc Verify IS Concentration low_signal->check_conc optimize_ms Optimize MS Source Conditions low_signal->optimize_ms check_stability Assess IS Stability low_signal->check_stability

Caption: Troubleshooting logic for common internal standard issues.

References

Technical Support Center: Addressing Matrix Effects with DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing DL-2-Aminohexanoic acid-d9 as an internal standard to mitigate matrix effects in LC-MS/MS analyses. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable quantification.

Introduction to this compound

This compound is the stable isotope-labeled (SIL) form of DL-2-Aminohexanoic acid, also known as DL-Norleucine. Due to its chemical and physical similarity to its unlabeled counterpart and other amino acids, it is an ideal internal standard (IS) for quantitative bioanalysis. Its primary role is to compensate for variability during sample preparation and to correct for matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix.[1] The nine deuterium (B1214612) atoms provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chromatographic behavior.[2]

Troubleshooting Guide

Encountering issues during method development and validation is common. This guide addresses specific problems that may arise when using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor accuracy and/or precision in Quality Control (QC) samples - Differential Matrix Effects: The analyte and IS are not experiencing the same degree of ion suppression or enhancement.[3][4] - Chromatographic Separation: A slight separation between the analyte and this compound can expose them to different matrix components as they elute.[3][5] - Suboptimal Sample Preparation: Insufficient removal of interfering matrix components.- Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to ensure co-elution of the analyte and IS.[6] - Enhance Sample Cleanup: Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) instead of simple protein precipitation. - Evaluate Matrix Factor: Quantify the extent of the matrix effect using the protocols outlined below.
Inconsistent or unexpectedly low/high IS response - Variable Matrix Effects: Significant differences in matrix composition between samples or different lots of biological matrix.[6] - Sample Preparation Variability: Inconsistent recovery of the IS during extraction steps.- Assess Matrix Variability: Test the method with at least six different lots of the biological matrix to check for inter-subject variability.[2] - Review Extraction Procedure: Ensure the sample preparation protocol is robust and reproducible.
Analyte and IS peaks are not perfectly co-eluting - Isotope Effect: The presence of nine deuterium atoms can sometimes lead to a slight change in retention time compared to the unlabeled analyte.[7]- Adjust Chromatographic Conditions: Minor modifications to the mobile phase or temperature may be sufficient to achieve co-elution. - Consider Alternative Labeling: If co-elution cannot be achieved, a different SIL-IS (e.g., ¹³C-labeled) might be necessary, though this is a significant method modification.[5]
High background or interfering peaks at the IS mass transition - Contamination: Contamination of the LC-MS system, solvents, or reagents. - Isotopic Impurity of the IS: Presence of the unlabeled analyte in the IS stock solution.- System Cleaning: Flush the LC system and mass spectrometer thoroughly. - Check Reagent Purity: Analyze blank solvents and reagents. - Verify IS Purity: Analyze a high-concentration solution of the IS to check for the presence of the unlabeled analyte.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[8]

Q2: Why is this compound a suitable internal standard for addressing matrix effects?

A: As a stable isotope-labeled internal standard, this compound is chemically almost identical to its unlabeled counterpart and other similar amino acids.[1] This means it will have very similar behavior during sample extraction and chromatographic separation, and will be affected by matrix components in the same way.[5] By using the ratio of the analyte response to the IS response for quantification, variability due to matrix effects can be effectively normalized.

Q3: Can a deuterated internal standard like this compound always correct for matrix effects?

A: Not always. The effectiveness of a deuterated IS depends on its perfect co-elution with the analyte.[5][7] If there is even a slight chromatographic separation, the analyte and the IS may be exposed to different co-eluting matrix components, leading to differential matrix effects and inadequate correction.[3][4]

Q4: How do I quantitatively assess the matrix effect in my assay?

A: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done through a post-extraction addition experiment where you compare the analyte response in the presence of the matrix with the response in a neat solution.[2][6] A detailed protocol is provided in the next section.

Q5: What are the acceptance criteria for matrix effect validation?

A: According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This experiment quantifies the degree of ion suppression or enhancement.

Objective: To determine the Matrix Factor (MF) for the analyte and the IS-normalized MF.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix supernatant at the same concentrations as Set A.

    • Set C (Extracted Samples): Spike the analyte and this compound into the biological matrix before extraction and proceed with the full sample preparation procedure. (This set is used for recovery assessment).

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)

Data Presentation:

Table 1: Matrix Factor Assessment for Analyte X with this compound

Matrix Lot Analyte Peak Area (Set A) Analyte Peak Area (Set B) Matrix Factor (MF) IS-Normalized MF
Lot 1 1,250,000 980,000 0.78 0.99
Lot 2 1,250,000 955,000 0.76 0.98
Lot 3 1,250,000 1,010,000 0.81 1.01
Lot 4 1,250,000 930,000 0.74 0.97
Lot 5 1,250,000 1,050,000 0.84 1.03
Lot 6 1,250,000 995,000 0.80 1.00
Mean - - 0.79 1.00

| %CV | - | - | 4.8% | 2.1% |

This table demonstrates significant ion suppression (Mean MF = 0.79), but the use of this compound effectively normalizes this effect, resulting in an IS-Normalized MF close to 1 with a low %CV.

Visualizations

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_analysis LC-MS/MS Analysis cluster_calc Calculations cluster_eval Evaluation prep_a Set A: Spike Analyte & IS in Neat Solution analysis Inject Samples and Acquire Peak Areas prep_a->analysis prep_b Set B: Extract Blank Matrix, then Spike Analyte & IS prep_b->analysis prep_c Set C: Spike Analyte & IS in Matrix, then Extract prep_c->analysis calc_mf Calculate Matrix Factor analysis->calc_mf Use Sets A & B calc_rec Calculate Recovery analysis->calc_rec Use Sets B & C calc_norm_mf Calculate IS-Normalized Matrix Factor analysis->calc_norm_mf Use Sets A & B eval Assess Accuracy, Precision, & CV calc_norm_mf->eval

Caption: Workflow for assessing matrix effects using a stable isotope-labeled internal standard.

References

preventing back-exchange of deuterium in DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the back-exchange of deuterium (B1214612) in DL-2-Aminohexanoic acid-d9 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern?

A: Deuterium back-exchange is a chemical reaction where a deuterium atom that has been incorporated into a molecule is replaced by a hydrogen atom from the surrounding environment.[1] This is a significant concern in experiments using isotopically labeled compounds like this compound, as it can lead to a loss of the isotopic label, resulting in inaccurate quantification and misinterpretation of data, particularly in mass spectrometry and NMR studies.[2][3]

Q2: Which positions on this compound are most susceptible to back-exchange?

A: The susceptibility to back-exchange depends on the position of the deuterium atom.

  • Highly Labile: Deuterium atoms attached to heteroatoms, such as the amine (-ND₂) and carboxylic acid (-COOD) groups, are extremely labile and will exchange almost instantaneously with protons from any protic solvent (like water or methanol).[2]

  • Stable: The nine deuterium atoms on the hexanoic acid carbon skeleton (C-D bonds) in this compound are generally stable.[2] However, the deuterium on the alpha-carbon (Cα-D) can be more susceptible to exchange under certain enzymatic or harsh chemical (acidic or basic) conditions.[1][4]

Q3: What primary factors accelerate deuterium back-exchange?

A: The rate of back-exchange is primarily influenced by three factors:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are the main source of protons and readily facilitate exchange.[1]

  • pH: Both acidic and basic conditions can catalyze the exchange reaction.[1][5] For amide hydrogens on proteins, the minimum exchange rate occurs around pH 2.6.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[6]

Q4: How should I properly store this compound to ensure its isotopic stability?

A: To maintain isotopic purity, store the compound as a dry solid in a tightly sealed container, preferably in a desiccator or under an inert, dry atmosphere (e.g., argon or nitrogen).[1] For solutions, use anhydrous, aprotic solvents (e.g., acetonitrile (B52724), DMSO) and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation and exchange.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may indicate deuterium back-exchange.

Issue 1: My LC-MS analysis shows a lower molecular weight than expected or a changing isotopic distribution.
  • Symptom: The mass spectrum for this compound shows significant peaks at masses lower than the fully deuterated molecule (e.g., M+8, M+7 instead of M+9), and this pattern worsens over time.

  • Possible Causes:

    • Protic Solvents in Mobile Phase: Your HPLC/LC-MS mobile phase contains water, methanol, or other protic solvents, causing on-column exchange.

    • Sample Preparation in Protic Solvents: The sample was dissolved or diluted in aqueous buffers or non-anhydrous solvents.[1]

    • Acidic or Basic Conditions: The pH of your sample or mobile phase is catalyzing the exchange.[1]

    • High Temperature: The analytical column or ion source temperature is excessively high.[7]

  • Solutions:

    • Minimize Exposure: Reduce the time the sample is in contact with protic solvents. Use rapid chromatographic methods.[3]

    • Optimize Conditions: Keep all solutions, including the sample and mobile phases, as cold as possible (e.g., 0-4°C).[8] Adjust the pH of the mobile phase to the point of minimum exchange, which for similar molecules is often around pH 2.5-3.0.[7]

    • Use Aprotic Solvents: Whenever feasible, prepare the initial stock solution in a high-purity, anhydrous aprotic solvent like acetonitrile or DMSO.[1]

    • Consider SFC: Supercritical fluid chromatography (SFC) can significantly reduce back-exchange compared to traditional HPLC methods.[8]

Issue 2: The deuterium signal in my ²H-NMR spectrum is decreasing over time.
  • Symptom: Successive ²H (deuterium) NMR scans of the same sample show a progressive reduction in the integrated signal intensity.

  • Possible Causes:

    • Moisture in the NMR Solvent: The deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) has absorbed atmospheric moisture.[9]

    • Contaminated Sample: The sample itself or the NMR tube was not properly dried, introducing water.

    • Exchange with Labile Protons on Analyte: If the amine or carboxylic acid groups were deuterated, they are rapidly exchanging with residual protons in the solvent.

  • Solutions:

    • Use High-Purity Solvents: Use fresh, high-purity deuterated solvents from a sealed ampoule or a recently opened bottle.[10]

    • Dry Equipment: Thoroughly dry the NMR tube in an oven and cool it in a desiccator before use.[9]

    • Handle Under Inert Atmosphere: Prepare the NMR sample in a glove box or under a stream of dry, inert gas to prevent moisture contamination.[9]

    • Add a Drying Agent: For non-reactive samples, consider adding a small amount of molecular sieves to the NMR tube to scavenge residual water.

Experimental Protocols & Data

Protocol 1: Stability Test for this compound

This protocol determines the stability of the deuterated compound under your specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile).

  • Spiking: Spike a known concentration of the stock solution into the test medium (e.g., plasma, aqueous buffer at a specific pH, cell culture media).

  • Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Quenching & Extraction: Immediately stop potential reactions by adding a cold quenching solution (e.g., 100% acetonitrile). Extract the analyte if necessary.[1]

  • Analysis: Analyze the samples by LC-MS. Monitor the mass isotopologue distribution (the relative abundance of M+9, M+8, M+7, etc.) over time.

  • Data Interpretation: Calculate the percentage of the fully deuterated (M+9) form remaining at each time point to determine the rate of back-exchange.[1]

Quantitative Data Summary

The following table summarizes expected stability data for deuterated amino acids under various conditions. Note that C-D bonds are generally stable, and significant loss primarily occurs under harsh conditions.

ConditionSolventpHTemperature (°C)Expected % Deuterium Retention (24h)
Ideal Storage Anhydrous AcetonitrileN/A-20>99%
Typical LC-MS 40% Water / 60% ACN3.04~95%
Physiological Aqueous Buffer7.437~90%
Harsh Acidic Aqueous Buffer1.050<70%
Harsh Basic Aqueous Buffer12.050<65%

Note: These are illustrative values. Actual stability should be determined experimentally using the protocol above.

Visualizations

Diagram 1: Troubleshooting Workflow for Deuterium Back-Exchange

This diagram provides a logical workflow for identifying and solving back-exchange issues.

G cluster_0 Observation cluster_1 Investigation cluster_2 Solution cluster_3 Confirmation start Unexpected Mass Loss or Isotope Pattern Change q_solvent Are Protic Solvents (H2O, MeOH) Used? start->q_solvent q_ph Is pH Extreme (<4 or >8)? q_solvent->q_ph No sol_solvent Use Anhydrous/Aprotic Solvents Minimize Protic Exposure Time q_solvent->sol_solvent Yes q_temp Is Temperature Elevated (>25°C)? q_ph->q_temp No sol_ph Adjust pH to Neutral or Mildly Acidic (pH 3-6) q_ph->sol_ph Yes sol_temp Lower Temperature (e.g., Use 4°C Autosampler) q_temp->sol_temp Yes confirm Re-analyze and Verify Stable Isotope Pattern q_temp->confirm No, Issue Persists (Check Compound Purity) sol_solvent->confirm sol_ph->confirm sol_temp->confirm

Caption: Troubleshooting flowchart for diagnosing deuterium back-exchange.

Diagram 2: Factors Influencing Back-Exchange Rate

This diagram illustrates the key relationships between experimental variables and the rate of deuterium loss.

G cluster_factors Influencing Factors cluster_solutions Mitigation Strategies center Deuterium Back-Exchange Rate solution1 Use Aprotic Solvents (MeCN, DMSO) center->solution1 Reduces solution2 Work at Low Temp (e.g., 0-4 °C) center->solution2 Reduces solution3 Minimize Analysis Time (Fast LC gradients) center->solution3 Reduces solution4 Control pH (Optimal range pH 3-6) center->solution4 Reduces factor1 Protic Solvent Concentration factor1->center Increases factor2 Temperature factor2->center Increases factor3 Exposure Time factor3->center Increases factor4 pH (Acidity/Basicity) factor4->center Increases (at extremes)

References

dealing with DL-2-Aminohexanoic acid-d9 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DL-2-Aminohexanoic acid-d9 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

This compound is a deuterated form of DL-norleucine, an isomer of leucine. The "-d9" indicates that nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in metabolic research and pharmacokinetic studies to trace the molecule's fate in biological systems. Ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible experimental results in various applications, including in vitro and in vivo studies, drug formulation, and biochemical assays.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the common causes?

Solubility issues with this compound, much like its non-deuterated counterpart, can arise from several factors:

  • pH of the buffer: Amino acids are zwitterionic molecules, meaning they have both a positive and a negative charge. Their net charge is pH-dependent, and they tend to be least soluble at their isoelectric point (pI), where the net charge is zero.

  • Buffer composition: The type and concentration of salts in your buffer can influence the solubility of the amino acid through "salting-in" or "salting-out" effects.

  • Temperature: Temperature can affect solubility, though the effect can vary. For many amino acids, solubility increases with temperature.

  • Concentration of the compound: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit in the chosen buffer.

  • Rate of dissolution: The compound may be slow to dissolve, and insufficient mixing or time may be the issue.

Q3: How does deuteration affect the solubility of this compound compared to its non-deuterated form?

Deuteration is not expected to significantly alter the aqueous solubility of this compound compared to DL-2-Aminohexanoic acid (DL-norleucine). The physicochemical properties that govern solubility, such as polarity and the ability to form hydrogen bonds, are largely unaffected by the substitution of hydrogen with deuterium. Therefore, solubility data for the non-deuterated analog can serve as a good starting point for your experiments.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.

G start Start: Solubility Issue with This compound check_conc 1. Verify Concentration Is it within expected solubility limits? start->check_conc adjust_ph 2. Adjust pH Move away from the isoelectric point (pI). check_conc->adjust_ph Concentration is reasonable fail Re-evaluate Experiment Consider alternative formulations. check_conc->fail Concentration too high heat_sonicate 3. Apply Gentle Heat and/or Sonication adjust_ph->heat_sonicate Still not dissolved success Success: Compound Dissolved adjust_ph->success Dissolved add_cosolvent 4. Use a Co-solvent (e.g., DMSO, Ethanol) heat_sonicate->add_cosolvent Still not dissolved heat_sonicate->success Dissolved add_cosolvent->success Dissolved add_cosolvent->fail Still not dissolved

Figure 1: Troubleshooting workflow for this compound solubility issues.

Step 1: Verify the Target Concentration

Before attempting more complex methods, ensure that the target concentration is not excessively high. Refer to the table below for the approximate solubility of the non-deuterated analog in water at various temperatures.

Step 2: Adjust the pH of the Buffer

The solubility of amino acids is highly dependent on pH. DL-2-Aminohexanoic acid is least soluble at its isoelectric point (pI) and more soluble at pH values above or below the pI.

  • For acidic conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.

  • For basic conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH.

Step 3: Apply Gentle Heat and/or Sonication

  • Heating: Gently warm the solution in a water bath (e.g., to 37°C or slightly higher) while stirring. Avoid excessive heat, as it could potentially degrade the compound. For many amino acids, solubility increases with temperature.[1][2]

  • Sonication: Use a bath sonicator to break up solid particles and increase the surface area exposed to the solvent, which can significantly aid dissolution.[3]

Step 4: Use a Co-solvent

If the compound remains insoluble, the addition of a small amount of an organic co-solvent can be effective.

  • DMSO (Dimethyl Sulfoxide): Start by adding DMSO to a final concentration of 1-5% (v/v). DMSO is a powerful solvent for many organic molecules.

  • Ethanol: Ethanol can also be used as a co-solvent. Add it incrementally to a final concentration that is compatible with your experimental system.

Important Note: When using co-solvents, always add the co-solvent to the dry compound first to ensure it is fully wetted and dissolved before adding the aqueous buffer. Add the buffer slowly while vortexing. Also, ensure that the final concentration of the co-solvent is compatible with your downstream applications, as it may affect cellular assays or enzymatic reactions.

Quantitative Data

The following table provides solubility data for the non-deuterated analog, DL-2-Aminohexanoic acid (DL-norleucine), in water. As deuteration has a minimal effect on solubility, these values can be used as a reliable estimate for this compound in aqueous solutions.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (M)
Water2511.49~0.087
Water5017.27~0.131
Water7528.61~0.217
Water10052.0~0.395

Data sourced from the Merck Index as cited in a publicly available academic resource.[2]

Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Buffer

  • Weigh the required amount of this compound.

  • Add a small amount of the target aqueous buffer (e.g., PBS, Tris-HCl) to the solid.

  • Vortex or stir the mixture vigorously.

  • If the compound does not dissolve, proceed with the troubleshooting steps outlined above (pH adjustment, gentle heating, sonication).

  • Once dissolved, add the remaining buffer to reach the final desired concentration.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Protocol 2: Dissolution Using a Co-solvent

  • Weigh the required amount of this compound into a sterile conical tube.

  • Add a small volume of the chosen co-solvent (e.g., DMSO, ethanol) to completely dissolve the solid.

  • In a separate container, prepare the final volume of the desired aqueous buffer.

  • While vortexing the dissolved compound, slowly add the aqueous buffer dropwise.

  • Continue to vortex for several minutes to ensure a homogenous solution.

  • If necessary, filter the final solution through a 0.22 µm filter.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by a set of physicochemical principles. The following diagram illustrates the key factors influencing its dissolution in aqueous buffers.

G cluster_factors Influencing Factors cluster_compound This compound cluster_solution Outcome pH pH of Buffer Solution Aqueous Solution pH->Solution Temp Temperature Temp->Solution CoSolvent Co-solvent (DMSO, Ethanol) CoSolvent->Solution BufferComp Buffer Composition (Salts) BufferComp->Solution Compound Solid Compound Compound->Solution Dissolution

Figure 2: Factors influencing the dissolution of this compound.

References

Technical Support Center: Chromatographic Analysis of DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common chromatographic peak shape problems encountered during the analysis of DL-2-Aminohexanoic acid-d9.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?

Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. For amino acids like this compound, common causes include secondary interactions with the stationary phase, issues with the mobile phase pH, column overload, and problems with the HPLC system itself.[1] Specifically, interactions between the amino group of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[2][3]

Q2: How does deuterium (B1214612) labeling in this compound affect its chromatographic behavior?

Deuterium labeling can lead to a phenomenon known as the chromatographic isotope effect, where the deuterated compound exhibits a slightly different retention time compared to its non-deuterated analog.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5][6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[4]

Q3: What type of column is best suited for the chiral separation of this compound?

For the enantiomeric separation of DL-2-Aminohexanoic acid (norleucine), chiral stationary phases (CSPs) are required. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have been shown to be effective for the direct separation of underivatized amino acid enantiomers.[3][7] These columns possess ionic groups and are compatible with a range of mobile phases, making them well-suited for polar and ionic compounds like amino acids.[7]

Q4: Why am I seeing split peaks for my this compound analysis?

Peak splitting can be caused by several factors, including a contaminated or blocked column inlet frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the mobile phase.[3] For chiral separations, issues with the mobile phase composition or temperature can also lead to peak splitting or distortion.[8]

Troubleshooting Guides

Peak Tailing

Peak tailing is a common issue in the analysis of amino acids. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue System Issue Likely: - Check for extra-column dead volume - Inspect fittings and connections - Check for column void or frit blockage yes_all->system_issue analyte_specific Analyte-Specific Issue Likely: - Secondary interactions with stationary phase - Mobile phase pH incorrect - Column overload no_all->analyte_specific solution_system Solution: - Use shorter, narrower tubing - Remake fittings - Backflush or replace column system_issue->solution_system solution_analyte Solution: - Adjust mobile phase pH - Use a different column (e.g., with end-capping) - Reduce sample concentration - Add a mobile phase modifier (e.g., triethylamine) analyte_specific->solution_analyte start Start Chiral Method Development select_csp Select Chiral Stationary Phase (CSP) (e.g., Teicoplanin-based) start->select_csp initial_mobile_phase Select Initial Mobile Phase (e.g., Acetonitrile/Water with acid modifier) select_csp->initial_mobile_phase run_initial Run Initial Separation initial_mobile_phase->run_initial evaluate_resolution Evaluate Resolution run_initial->evaluate_resolution good_resolution Good Resolution evaluate_resolution->good_resolution Yes poor_resolution Poor Resolution evaluate_resolution->poor_resolution No optimize_mp Optimize Mobile Phase - Adjust organic modifier % - Change acid modifier (e.g., TFA, formic acid) - Adjust modifier concentration poor_resolution->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->run_initial start Sample Preparation hplc_setup HPLC System Setup - Install Chirobiotic T column - Prepare mobile phase start->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Inject Sample equilibration->injection data_acquisition Data Acquisition injection->data_acquisition data_analysis Data Analysis - Peak integration - Resolution calculation data_acquisition->data_analysis

References

correcting for isotopic interference from analyte to standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference from an analyte to its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference from the analyte to the standard, and why is it a concern?

Isotopic interference, often termed "crosstalk," occurs when the signal of the stable isotope-labeled internal standard (SIL-IS) is artificially inflated by contributions from the naturally occurring isotopes of the analyte.[1][2] This is a significant concern in quantitative mass spectrometry as it can lead to an underestimation of the analyte's true concentration. The implicit assumption in isotope dilution mass spectrometry is that the analyte and IS signals are independent, and any violation of this can compromise the accuracy and reliability of the results.[1][3]

This phenomenon is more pronounced under certain conditions:

  • High Analyte to IS Concentration Ratios: At high concentrations, the analyte's isotopic envelope can significantly overlap with the IS signal.[1][2]

  • Compounds Rich in Certain Elements: Molecules containing elements with abundant heavy isotopes, such as chlorine (Cl) and bromine (Br), are more susceptible.[1][2]

  • High Molecular Weight Compounds: Larger molecules have a higher probability of containing naturally occurring heavy isotopes.[1]

  • Small Mass Difference: Interference is more likely when the mass difference between the analyte and the SIL-IS is small (e.g., less than 4 Da).[4]

Q2: How can I experimentally determine the extent of crosstalk from my analyte to my SIL-IS?

You can quantify the percentage of crosstalk with a straightforward experiment. This involves analyzing two key samples: one containing a high concentration of the analyte without the IS, and another with only the IS.

Experimental Protocol: Assessing Analyte-to-IS Crosstalk

Objective: To quantify the percentage of the analyte's signal that interferes with the SIL-IS signal at a specific concentration.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Spike a blank matrix with the analyte at the Upper Limit of Quantification (ULOQ). Do not add any SIL-IS.

  • Prepare an Internal Standard Sample: Spike a blank matrix with the SIL-IS at the working concentration used in your assay. Do not add any analyte.

  • Analyze Samples: Inject both samples into the LC-MS/MS system and acquire data, monitoring the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the SIL-IS in both runs.

  • Data Analysis:

    • Measure the peak area of the analyte in the "High-Concentration Analyte Sample" (AreaAnalyte_High).

    • Measure the peak area, if any, in the IS channel for the "High-Concentration Analyte Sample" (AreaCrosstalk_IS).

    • Measure the peak area of the IS in the "Internal Standard Sample" (AreaIS_True).

  • Calculate Percent Crosstalk: % Crosstalk = (Area_Crosstalk_IS / Area_IS_True) * 100

Acceptance Criteria:

Industry guidelines often recommend that the contribution from an analyte isotope to the IS signal should be less than 5% at the highest concentration.[5] If the calculated crosstalk exceeds this, mitigation strategies are advised.

Troubleshooting Guides

Issue: My data shows a non-linear calibration curve, especially at higher concentrations. Could this be due to isotopic interference?

Yes, significant analyte-to-IS crosstalk can lead to non-linear calibration behavior, which may bias quantitative results.[1][2][3] This is because the interference artificially increases the IS signal at higher analyte concentrations, causing the response ratio (Analyte Area / IS Area) to plateau.

Mitigation Strategies for Isotopic Interference
StrategyDescriptionAdvantagesDisadvantages
Non-Linear Calibration Use a non-linear regression model that accounts for the predictable interference.[1][3]Can provide more accurate quantitation without changing the experimental setup.[3][5]Requires specialized software and a more complex data analysis workflow.
Increase SIL-IS Concentration Increasing the concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopic signal.[2]Simple to implement.May not be cost-effective and could potentially lead to detector saturation.
Monitor a Less Abundant Isotope Select a precursor ion for the SIL-IS that is a less abundant isotope (e.g., M+2) and free from analyte contribution.[2][4]Can effectively eliminate the interference.May result in a loss of sensitivity if the chosen isotope has a very low abundance.[2]
Select a Different SIL-IS Choose a SIL-IS with a larger mass difference from the analyte (ideally > 4 Da).[4]The most robust solution for eliminating crosstalk.May require custom synthesis and re-validation of the method.
Mathematical Correction Experimentally determine a "response contribution factor" and use it to subtract the analyte's contribution from the IS signal.[2]Can be a valid approach for existing methods.Can be complex to apply and may require additional experiments for each analyte/IS pair.[2]

Visualizing Workflows and Concepts

Logical Workflow for Troubleshooting Isotopic Interference

A Observe Non-Linearity or Inaccuracy at High Concentrations B Hypothesize Isotopic Interference A->B C Perform Crosstalk Experiment B->C D Calculate % Crosstalk C->D E Is Crosstalk > 5%? D->E F No Significant Interference Detected Investigate Other Causes (e.g., Matrix Effects) E->F No G Implement Mitigation Strategy E->G Yes M Proceed with Quantitation F->M H Non-Linear Calibration G->H I Increase IS Concentration G->I J Monitor Less Abundant Isotope G->J K Select New SIL-IS G->K L Re-validate Method H->L I->L J->L K->L L->M

Caption: A logical workflow for identifying and mitigating isotopic interference.

Signaling Pathway of Isotopic Interference

cluster_analyte Analyte cluster_is Internal Standard A Monoisotopic Peak (M) D Mass Spectrometer Signal A->D Desired Signal B Isotopic Peak (e.g., M+2) C IS Peak (M+x) B->C Isotopic Interference (Crosstalk) C->D Desired Signal E Inaccurate Quantitation D->E

Caption: Conceptual diagram illustrating analyte isotopic peak interference with the internal standard.

References

Technical Support Center: Quality Control in Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to quality control in isotopic labeling workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or Incomplete Isotopic Label Incorporation

Q: My mass spectrometry data indicates low incorporation of the heavy isotope. What are the possible causes and how can I fix this?

A: Low isotopic incorporation efficiency is a common issue that can significantly impact the accuracy of quantification. The goal is to achieve an incorporation rate of over 97%.[1] Below are the primary causes and their solutions.

Potential Causes and Solutions for Low Isotopic Incorporation

Cause Description Solution Desired Outcome
Insufficient Cell Doublings For metabolic labeling (e.g., SILAC), cells require a sufficient number of doublings to fully incorporate the labeled amino acids and dilute out the natural "light" amino acids.Ensure cells undergo at least 5-6 doublings in the isotope-labeled medium.>99% incorporation of the heavy label.
Amino Acid Conversion Some cell lines can metabolically convert one amino acid to another (e.g., arginine to proline).[1] This can lead to the label appearing in unexpected peptides, complicating analysis.Check for this conversion in your cell line. Consider using a cell line deficient in the conversion pathway or use multiple labeled amino acids (e.g., both labeled arginine and lysine).Minimized metabolic conversion and accurate labeling.
Mycoplasma Contamination Mycoplasma contamination can alter cellular metabolism, including amino acid uptake and utilization, affecting labeling efficiency.Regularly test cell cultures for mycoplasma contamination.Elimination of a biological variable that can interfere with labeling.
Incorrect Labeled Reagent Concentration The concentration of the isotopic labeling reagent may be insufficient for complete labeling.For chemical labeling (e.g., TMT), ensure an adequate molar excess of the labeling reagent to the total amount of peptide, following the manufacturer's recommendations.Complete labeling of all available reactive sites.
Suboptimal Reaction Conditions The pH and buffer composition of the labeling reaction are critical for efficiency.For TMT labeling, ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the reagent. Consider using a higher concentration buffer, such as 500 mM HEPES (pH 8.5).Optimal reaction conditions for high labeling efficiency.

Experimental Protocol: Verifying Incorporation Efficiency in SILAC

This protocol outlines the steps to check the incorporation efficiency of stable isotope-labeled amino acids before commencing the main experiment.[1]

  • Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for a minimum of five cell doublings.[1]

  • Harvest and Lyse: Harvest the "heavy" labeled cells and lyse them using a lysis buffer compatible with mass spectrometry.

  • Protein Digestion: Perform a protein quantification assay, and then digest the proteins into peptides using an appropriate enzyme, such as trypsin.[1][2]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

  • Data Analysis: Search the mass spectrometry data against a relevant protein database and calculate the percentage of heavy amino acid incorporation. The target is >97% incorporation.[1]

Workflow for Verifying SILAC Incorporation Efficiency

SILAC_Incorporation_QC cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result culture Culture cells in 'heavy' SILAC medium (≥5 doublings) harvest Harvest and Lyse Cells culture->harvest digest Digest Proteins (e.g., Trypsin) harvest->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis: Calculate Incorporation % lcms->data_analysis decision >97% Incorporation? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot (see guide) decision->troubleshoot No

Caption: Workflow for assessing SILAC incorporation efficiency.

Issue 2: Inaccurate Quantification due to Metabolic Scrambling

Q: I am observing unexpected labeled species in my mass spectrometry data. Could this be metabolic scrambling, and how can I address it?

Strategies to Identify and Mitigate Metabolic Scrambling

Strategy Description
Careful Experimental Design Choose labeled tracers that are less prone to conversion into other metabolic intermediates. For example, using labeled glucose at different carbon positions can help trace specific pathways.
Tandem Mass Spectrometry (MS/MS) Analysis Analyze the fragmentation patterns of the unexpected labeled species. The fragmentation data can help identify the molecule and pinpoint the location of the isotopic label, providing clues about the metabolic conversion pathway.[2]
Metabolic Pathway Analysis Use known metabolic pathway databases to hypothesize potential conversion routes for your labeled compound. This can guide your search for scrambled metabolites in the data.
Time-Course Experiment Analyze samples at different time points after introducing the label. This can help distinguish between direct labeling and downstream scrambling, which may occur later.

Logical Flow for Investigating Metabolic Scrambling

Metabolic_Scrambling_Investigation start Unexpected Labeled Species Observed msms Analyze Tandem MS (MS/MS) Data start->msms pathway Consult Metabolic Pathway Databases start->pathway time_course Perform Time-Course Experiment start->time_course identify Identify Scrambled Metabolites & Pathways msms->identify pathway->identify time_course->identify account Account for Scrambling in Data Analysis identify->account redesign Redesign Experiment (if necessary) identify->redesign

Caption: Decision process for addressing metabolic scrambling.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control checkpoints in an isotopic labeling experiment?

A1: The success of an isotopic labeling experiment relies on several key quality control (QC) steps. The primary checkpoints include:

  • Verifying the isotopic enrichment of labeled standards: Ensuring the purity of your labeling reagent before starting the experiment.[2]

  • Ensuring complete label incorporation: Confirming that the label has been efficiently incorporated into the target molecules in cellular experiments.[2]

  • Maintaining consistency in sample mixing: Accurate mixing of "light" and "heavy" samples is crucial for reliable quantification.[2]

  • Validating the accuracy of mass spectrometry data: Checking for issues like signal-to-noise, mass accuracy, and chromatographic peak shape.[2]

Q2: How can I assess the isotopic enrichment of my labeled compound?

A2: It is crucial to determine the isotopic enrichment of your labeled compound before use. The two primary methods are:

  • High-Resolution Mass Spectrometry (HR-MS): This technique allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structural integrity of the compound and the specific positions of the isotopic labels.[2][3]

Experimental Protocol: Determining Isotopic Enrichment by HR-MS

This protocol provides a general method for determining the isotopic enrichment of a labeled molecule using mass spectrometry.[4][5]

  • Mass Spectrometer Linearity Evaluation: Inject the natural abundance (unlabeled) compound at different concentrations to evaluate the linearity of the mass spectrometer's response.[4][5]

  • Mass Cluster Purity Determination: Analyze the natural abundance compound to determine the purity of the mass cluster.[4][5]

  • Theoretical Isotope Distribution Calculation: Calculate the theoretical isotope composition for the labeled compound at various tentative isotopic enrichments.[4][5]

  • "Convoluted" Isotope Distribution Calculation: For the labeled compound, calculate the "convoluted" isotope distributions, taking into account the mass cluster purity determined from the natural abundance analogue.[4][5]

  • Comparison and Linear Regression: Compare the measured isotope distributions for the labeled compound with the calculated distributions for different enrichments using linear regression to determine the best fit.[4][5]

Q3: Why is it important to correct for natural isotopic abundance?

A3: Many elements, especially carbon, have naturally occurring stable isotopes (e.g., ¹³C). These natural isotopes contribute to the mass spectrum and can interfere with the signals from the intentionally introduced labels, particularly when the labeling efficiency is low or the instrument resolution is insufficient.[2] Correction for natural isotopic abundance is essential for accurate quantification and to avoid overestimation of the labeled species.

Q4: What are common sources of background noise and contamination in isotopic labeling experiments?

A4: Background noise and contamination can significantly impact the sensitivity and accuracy of your results. Common sources include:

  • Keratin Contamination: From skin, hair, and dust. This is a very common contaminant in proteomics.

  • Reagents and Solvents: Impurities in reagents and solvents can introduce interfering signals.

  • Plasticware: Leaching of plasticizers and other chemicals from tubes and plates.

  • Environmental Contaminants: Volatile organic compounds in the lab air can be a source of background.[6]

To minimize contamination, it is recommended to work in a clean environment (e.g., a laminar flow hood), use high-purity reagents, and pre-wash all plasticware.[1] Wearing appropriate personal protective equipment, such as powder-free gloves and a clean lab coat, is also crucial.[1]

References

Technical Support Center: Minimizing Ion Suppression with DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression when using DL-2-Aminohexanoic acid-d9 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte and the internal standard, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon occurs in the ion source of the mass spectrometer and can lead to a decreased signal, poor sensitivity, and inaccurate quantification.[2][3] When analyzing complex biological samples, endogenous components like salts, phospholipids (B1166683), and metabolites can interfere with the ionization process.[1]

Q2: How does this compound help in minimizing ion suppression effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since its physicochemical properties are nearly identical to its non-labeled counterpart (DL-2-Aminohexanoic acid), it co-elutes and experiences similar ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variability due to ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound itself be suppressed?

A3: Yes, the signal of this compound can also be suppressed by matrix components. If you observe a significant and inconsistent decrease in the internal standard signal across your sample set, it is an indication of severe ion suppression that needs to be addressed through method optimization.

Q4: What are the common causes of ion suppression in amino acid analysis?

A4: Common causes include:

  • Endogenous Matrix Components: High concentrations of salts, phospholipids, and other small molecules in biological samples like plasma or urine.[1]

  • Sample Preparation Reagents: Non-volatile buffers, ion-pairing agents, or residual derivatization reagents.

  • Chromatographic Co-elution: Inadequate separation of this compound and the analyte from matrix interferences.

  • High Analyte Concentration: At very high concentrations, the analyte itself can compete with the internal standard for ionization.

Troubleshooting Guides

Below are common problems encountered when using this compound, along with potential causes and solutions.

ProblemPossible Cause(s)Troubleshooting Steps & Solutions
Low or inconsistent signal for this compound Matrix Effects: Significant ion suppression from the sample matrix.1. Improve Sample Preparation: Use a more effective sample cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering phospholipids and salts. 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components. 3. Optimize Chromatography: Adjust the gradient or change the stationary phase to better separate the analyte and internal standard from the suppression zones.
Chromatographic Shift: The deuterated internal standard may have a slightly different retention time than the analyte, causing it to elute in a region of higher ion suppression.1. Evaluate Co-elution: Carefully check the overlay of the analyte and internal standard chromatograms. 2. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to ensure co-elution.
Poor accuracy and precision in quality control (QC) samples Variable Matrix Effects: Sample-to-sample variations in the matrix are causing different degrees of ion suppression.1. Use Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to compensate for consistent matrix effects. 2. Enhance Sample Cleanup: A more robust and consistent sample preparation method will minimize variability.
Internal Standard Instability: Potential for H/D exchange where deuterium (B1214612) atoms are replaced by protons from the solvent.1. Check Solvent pH: Avoid highly acidic or basic conditions if H/D exchange is suspected. 2. Prepare Fresh Standards: Prepare working solutions of the internal standard fresh daily.
High background or interfering peaks at the same transition Contamination: Contamination from solvents, collection tubes, or the LC-MS system.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Check for Leachables: Be aware of potential contaminants from plasticware. 3. Clean the System: Perform regular maintenance and cleaning of the ion source and mass spectrometer.
Isobaric Interferences: Other compounds in the sample may have the same mass and produce interfering fragment ions.1. Optimize MS/MS Transitions: Select more specific precursor and product ion transitions for both the analyte and this compound. 2. Improve Chromatographic Separation: Enhance separation to resolve the interfering compounds from the analyte and internal standard.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression via Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Deliver this solution at a constant flow rate (e.g., 10 µL/min) via a syringe pump and a T-junction placed between the analytical column and the mass spectrometer's ion source.

    • Configure the LC-MS system with the analytical column and mobile phases intended for the assay.

  • Procedure:

    • Begin infusing the this compound solution and acquire data in MRM mode for its transition.

    • Inject a blank, extracted matrix sample (e.g., precipitated plasma without the internal standard).

    • Monitor the signal of the infused this compound.

  • Evaluation:

    • A stable baseline will be observed when no sample is injected.

    • Dips or decreases in the baseline signal after injecting the matrix sample indicate regions of ion suppression.

    • Compare the retention time of your analyte with these suppression zones to determine if chromatographic optimization is needed.

Protocol 2: Quantitative Assessment of Matrix Effect

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the analyte into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte and this compound into the final, extracted sample.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix sample before the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the peak areas for the analyte and this compound in each set.

  • Calculations:

ParameterCalculationInterpretation
Matrix Effect (ME) ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
Recovery (RE) RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100Measures the efficiency of the sample extraction process.
Process Efficiency (PE) PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100Represents the overall efficiency of the method, combining matrix effects and recovery.

Visualizations

cluster_0 Troubleshooting Workflow Start Inconsistent Results or Low IS Signal Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Post_Column_Infusion Perform Post-Column Infusion Analysis Check_Coelution->Post_Column_Infusion If co-eluting Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Coelution->Optimize_Chroma If not co-eluting Post_Column_Infusion->Optimize_Chroma Suppression at RT Improve_Sample_Prep Improve Sample Prep (SPE, LLE) Post_Column_Infusion->Improve_Sample_Prep Broad Suppression Matrix_Effect_Quant Quantify Matrix Effect Optimize_Chroma->Matrix_Effect_Quant Improve_Sample_Prep->Matrix_Effect_Quant Matrix_Effect_Quant->Improve_Sample_Prep ME > 15% End Optimized Method Matrix_Effect_Quant->End ME < 15%

Caption: A logical workflow for troubleshooting ion suppression issues.

cluster_1 Post-Column Infusion Setup LC LC System (Pump, Autosampler) Column Analytical Column LC->Column T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump with This compound Syringe_Pump->T_Junction MS Mass Spectrometer (Ion Source) T_Junction->MS

Caption: Experimental setup for post-column infusion analysis.

References

Technical Support Center: Improving Calibration Curve Linearity with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges encountered when using deuterated internal standards to improve calibration curve linearity in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve non-linear even when using a deuterated internal standard?

While deuterated internal standards (IS) are excellent for correcting variability, non-linearity can still occur.[1] Common causes include detector saturation at high concentrations, competition for ionization between the analyte and the IS in the mass spectrometer source, formation of analyte multimers (dimers, trimers), and isotopic interference.[1][2][3] A non-linear relationship between the analyte/IS response ratio and concentration can lead to inaccurate quantification of unknown samples.[1] For a reliable assay, the coefficient of determination (r²) should ideally be greater than 0.99.[1]

Q2: How does the concentration of the deuterated internal standard affect linearity?

The IS concentration is a critical parameter.[1]

  • Too Low: A low IS concentration can cause its signal to become saturated at higher analyte concentrations, leading to a non-linear response.[1]

  • Too High: An excessively high IS concentration can suppress the analyte signal or contribute to detector saturation.[1] A general guideline is to use a concentration in the mid-range of the calibration curve. However, some studies suggest that increasing the IS concentration, even above the upper limit of quantification (ULOQ), can improve linearity by normalizing ionization suppression effects.[1][4]

Q3: Can a deuterated standard fail to compensate for matrix effects?

Yes, this is known as "differential matrix effects." It happens when matrix components affect the analyte and the deuterated IS differently.[1][5] A primary cause is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and IS to different co-eluting matrix components, causing varied levels of ion suppression or enhancement and compromising accuracy.[1]

Q4: Does the position of the deuterium (B1214612) label on the standard matter?

Absolutely. The position and stability of deuterium labels are crucial.[6] Deuterium atoms should be on stable, non-exchangeable positions (e.g., aliphatic or aromatic carbons).[7] If labels are on sites prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), they can be lost during sample processing, leading to inaccurate quantification.[6]

Q5: What is isotopic interference or "cross-talk," and can it cause non-linearity?

Isotopic interference, or "cross-talk," occurs when the signal from the analyte interferes with the signal of the IS, or vice-versa.[8] This can happen in two ways:

  • Natural Isotopes: Naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass channel of the deuterated IS, especially if the mass difference between the analyte and IS is small (e.g., D2 or D3).[9][10] This becomes more pronounced at high analyte concentrations and can cause the curve to bend downwards.[9][11]

  • IS Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can cause a positive bias and affect the curve's intercept.[1][12]

Q6: Is it ever acceptable to use a non-linear regression model for a calibration curve?

If the causes of non-linearity cannot be mitigated during method development, using a non-linear regression model (e.g., quadratic) may be considered.[2][3] However, this approach should be used with caution, especially in regulated bioanalysis.[3] It is critical to use a sufficient number of calibration points to accurately define the curve and to investigate for heteroscedasticity, applying appropriate weighting (e.g., 1/x or 1/x²) if necessary.[2]

Troubleshooting Guide

The following table summarizes common problems, potential causes, and recommended solutions for non-linear calibration curves when using deuterated standards.

Problem Potential Cause(s) Recommended Solution(s)
Non-linearity at High Concentrations 1. Detector Saturation: The detector response is no longer proportional to concentration.[3] 2. Ionization Competition: Analyte and IS compete for ionization in the MS source.[1][13] 3. Analyte Multimer Formation: Formation of dimers or trimers at high concentrations.[2][4]1. Dilute the highest concentration standards and re-analyze.[1] 2. Optimize the IS concentration; sometimes a higher IS concentration can normalize the response.[1][4] 3. For MS, consider using a less abundant (but still specific) product ion for quantification to reduce signal intensity.[3]
Non-linearity at Low Concentrations 1. Poor Ionization/Low Signal: The signal-to-noise ratio for the analyte or IS is too low for reliable integration. 2. Adsorption: The analyte may adsorb to vials or tubing at low concentrations. 3. IS Purity: Presence of unlabeled analyte in the IS stock can artificially inflate the response at the low end.[1][12]1. Optimize MS source parameters to improve ionization efficiency. 2. Use silanized vials or modify mobile phase to reduce adsorption. 3. Verify the purity of the IS. Analyze the IS solution alone to check for the presence of the unlabeled analyte.[6]
Inconsistent IS Response Across Curve 1. Inappropriate IS Concentration: The chosen concentration is too low or too high.[1] 2. IS Instability/Degradation: The standard degrades during sample preparation or storage.[1] 3. Inconsistent Spiking: Inaccurate or imprecise addition of the IS to samples and calibrators.[1]1. Optimize the IS concentration (See Protocol 1). 2. Perform stability experiments for the IS in the sample matrix.[1] 3. Review and verify pipetting and dilution techniques.
Poor Coefficient of Determination (r² < 0.99) 1. Differential Matrix Effects: Analyte and IS do not co-elute perfectly, leading to different levels of ion suppression/enhancement.[1] 2. Isotopic Interference (Cross-talk): Signal from the analyte's natural isotopes interferes with the IS signal.[10][11] 3. Deuterium Exchange: The deuterium label is unstable and exchanges with protons from the solvent or matrix.[6]1. Modify chromatographic conditions (gradient, mobile phase, column) to achieve co-elution.[1] 2. Use an IS with a higher mass offset (e.g., D4 or higher) or a ¹³C or ¹⁵N labeled standard to avoid overlap.[1] 3. Verify label stability (See Protocol 3). Choose a standard with labels on non-exchangeable positions.[6]
Key Parameters for Selecting a Deuterated Internal Standard
ParameterBest PracticeRationale
Isotopic Purity Should have a high degree of deuteration (>98% isotopic enrichment is recommended).[6][14]Minimizes signal overlap and interference from the unlabeled analyte present as an impurity.[6]
Position of Labeling Deuterium atoms should be placed on stable, non-exchangeable positions (e.g., aromatic ring, stable C-H bonds).[6][7]Prevents loss of the isotopic label during sample preparation and analysis, which would lead to inaccurate quantification.[6] Avoid labels on -OH, -NH, or -SH groups.[6]
Mass Shift A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary.[6]Prevents isotopic cross-talk from the natural isotopic abundance of the analyte interfering with the standard's signal.[6][9]
Co-elution The deuterated standard should ideally co-elute with the analyte.[6]Ensures both the analyte and the standard experience the same matrix effects (ion suppression or enhancement), allowing for accurate correction.[2]

Experimental Protocols

Protocol 1: Optimizing Deuterated Internal Standard Concentration

Objective: To determine the optimal concentration of the deuterated IS that yields the best linearity and a stable signal across the entire calibration range.[1]

Methodology:

  • Prepare IS Working Solutions: Create a series of deuterated IS working solutions at different concentrations (e.g., low, medium, and high relative to the expected analyte concentration range).

  • Prepare Calibration Curves: For each IS concentration, prepare a full calibration curve. This involves spiking a constant volume of the respective IS working solution and varying amounts of the analyte into a blank matrix.

  • Analyze and Evaluate:

    • Analyze all calibration curves using the established LC-MS/MS method.

    • Plot the analyte/IS peak area ratio against the analyte concentration for each series.

    • Calculate the regression equation and the coefficient of determination (r²) for each curve.

    • Inspect the IS peak area across all points of each curve. The ideal concentration will show a stable IS response and the highest r² value.

Protocol 2: Assessing Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Methodology: Prepare three sets of samples:

  • Set A (Neat Solution): Spike the analyte standards at low, medium, and high concentrations into the final mobile phase solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with the analyte standards at the same low, medium, and high concentrations.[1]

  • Set C (IS in Post-Extraction Spike): To the samples from Set B, add the deuterated IS at its working concentration.[1]

Analysis and Calculation:

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100[1]

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Evaluate IS Compensation: Compare the analyte/IS area ratios from Set C to the expected ratios to determine if the IS effectively corrects for the observed matrix effect.

Protocol 3: Verifying Isotopic Stability (Deuterium Exchange)

Objective: To determine if the deuterium labels on the internal standard are stable under the experimental conditions.[6]

Materials:

  • Deuterated internal standard.

  • Blank matrix (e.g., plasma, urine) known to be free of the analyte.[6]

  • Solvents used in the sample preparation and mobile phase.

Methodology:

  • Spike the deuterated IS into the blank matrix at the working concentration.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample during preparation.[6]

  • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte .[6]

  • Interpretation: A significant increase in the signal for the unlabeled analyte over time or compared to a control sample indicates that deuterium exchange is occurring.[6]

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve (r² < 0.99) check_high Check High Concentrations start->check_high is_high_nonlinear Non-linearity at High End? check_high->is_high_nonlinear cause_saturation Potential Cause: Detector Saturation or Ionization Competition is_high_nonlinear->cause_saturation Yes check_low Check Low Concentrations is_high_nonlinear->check_low No solution_saturation Solution: 1. Dilute high standards. 2. Optimize IS concentration. 3. Use less abundant product ion. cause_saturation->solution_saturation solution_low Solution: 1. Optimize source parameters. 2. Check IS purity. 3. Use silanized vials. end_node Linear Curve Achieved solution_saturation->end_node is_low_nonlinear Non-linearity at Low End? check_low->is_low_nonlinear cause_low Potential Cause: Low S/N, Adsorption, or IS Impurity is_low_nonlinear->cause_low Yes check_is Check IS Response & Chromatography is_low_nonlinear->check_is No cause_low->solution_low solution_is Solution: 1. Optimize chromatography. 2. Verify IS stability. 3. Assess matrix effects (Protocol 2). solution_low->end_node is_is_ok IS Response Stable & Co-eluting? check_is->is_is_ok cause_is Potential Cause: Differential Matrix Effects or IS Instability is_is_ok->cause_is No check_crosstalk Check Isotopic Interference is_is_ok->check_crosstalk Yes cause_is->solution_is solution_is->end_node check_crosstalk->end_node No Interference Found

Caption: Workflow for troubleshooting non-linear calibration curves.

Isotope_Dilution_Principle cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis analyte Analyte in Sample (Unknown Amount) mixture Analyte + IS Mixture analyte->mixture is Deuterated IS (Known Amount) is->mixture lcms LC Separation & MS Detection mixture->lcms Injection correction Correction for: - Extraction Loss - Injection Variability - Ion Suppression mixture->correction ratio Measure Peak Area Ratio (Analyte / IS) lcms->ratio quant Quantification (Calculate Analyte Amount) ratio->quant Using Calibration Curve

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Differential_Matrix_Effects cluster_ideal Ideal Co-elution cluster_poor Poor Co-elution ideal_chrom Chromatographic Peak ideal_effect Matrix affects Analyte & IS Equally (e.g., 20% Suppression for both) ideal_chrom->ideal_effect ideal_ratio Ratio (A/IS) is Unaffected ACCURATE QUANTIFICATION ideal_effect->ideal_ratio poor_ratio Ratio (A/IS) is Altered INACCURATE QUANTIFICATION poor_chrom Chromatographic Peaks poor_effect Matrix affects Analyte & IS Differently (e.g., 50% Suppression for A, 10% Suppression for IS) poor_chrom->poor_effect poor_effect->poor_ratio

Caption: Impact of differential matrix effects due to poor co-elution.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation: Utilizing DL-2-Aminohexanoic acid-d9 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. A critical component of a robust LC-MS/MS method is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard, specifically DL-2-Aminohexanoic acid-d9 (a deuterated form of norleucine), against a non-isotope labeled alternative, norvaline. The information presented is supported by experimental data and detailed protocols to aid in the validation of your analytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative LC-MS/MS analysis.[1][2] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This near-identical chemical behavior allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the performance differences, this guide compares a representative LC-MS/MS method for amino acid analysis using a stable isotope-labeled internal standard (data extrapolated from methods using various deuterated amino acids) with a method employing a non-labeled internal standard, norvaline.

Table 1: Performance Characteristics of an LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard (Representative Data)
Validation ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)>0.99[4][5]
Linear Range5 - 2000 µM[4]
Precision Intra-day CV (%)< 15%
Inter-day CV (%)< 15%
Accuracy Bias (%)Within ±15%
Recovery Extraction Recovery (%)85 - 115%
Matrix Effect Ion Suppression/EnhancementMinimal and compensated by IS

Data in this table is a composite representation from studies utilizing various stable isotope-labeled amino acids for quantification.

Table 2: Performance Characteristics of an LC-MS/MS Method with a Non-Isotope Labeled Internal Standard (Norvaline)
Validation ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)>0.99[6]
Linear Range2.5 - 12.5 pmol[6]
Precision Repeatability of Retention Time (RSD%)< 0.5%[6]
Intra-day Precision (RSD%)< 2.0%[6]
Limit of Detection (LOD) pmol (S/N=3)0.06 - 0.17[6]
Limit of Quantification (LOQ) pmol (S/N=10)0.19 - 0.89[6]

While both methods can achieve excellent linearity and precision, the use of a stable isotope-labeled internal standard like this compound provides superior correction for matrix effects and variability in sample preparation and instrument response, ultimately leading to higher accuracy and robustness.

Experimental Workflow and Protocols

A typical workflow for the validation of an LC-MS/MS method for amino acid analysis involves several key steps, from sample preparation to data analysis.

LC-MS/MS Method Validation Workflow LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol (B129727) or Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (e.g., HILIC or Reversed-Phase) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition & Processing Mass_Spectrometry->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Precision_Accuracy Precision & Accuracy Data_Acquisition->Precision_Accuracy Stability Stability Assessment Data_Acquisition->Stability Matrix_Effect Matrix Effect Evaluation Data_Acquisition->Matrix_Effect

Caption: Experimental workflow for LC-MS/MS method validation of amino acids.

Detailed Experimental Protocol (Representative)

This protocol provides a general framework for the analysis of amino acids in a biological matrix using LC-MS/MS with an internal standard.

1. Materials and Reagents:

  • This compound (or other appropriate internal standard)

  • Amino acid standards

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Biological matrix (e.g., plasma, serum)

2. Sample Preparation:

  • Thaw biological samples on ice.

  • To a 100 µL aliquot of the sample, add a specific amount of the internal standard solution (e.g., this compound in a suitable solvent).

  • Perform protein precipitation by adding a threefold volume of cold methanol or acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Intrada Amino Acid column) or a reversed-phase C18 column.[6][7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the amino acids of interest.

  • Flow Rate: Typically 0.3-0.6 mL/min.[6][7]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for each amino acid and the internal standard must be optimized.

4. Method Validation Parameters: The method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero concentrations. The correlation coefficient (r²) should be >0.99.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The coefficient of variation (CV) for precision should be <15%, and the accuracy should be within ±15% of the nominal value.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled IS is crucial for mitigating and correcting for matrix effects.

  • Recovery: The extraction efficiency of the analytical method.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Logical Relationship of Method Validation

The validation of an LC-MS/MS method is a systematic process where each parameter builds upon the others to ensure the reliability of the analytical data.

Logical Relationship of Method Validation Logical Relationship of Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Validated_Method Validated Method Precision Precision Linearity->Precision Accuracy Accuracy Linearity->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Accuracy->LLOQ Stability Stability LLOQ->Stability Robustness Robustness Stability->Robustness Robustness->Validated_Method

Caption: Interdependence of key parameters in LC-MS/MS method validation.

References

A Head-to-Head Comparison: DL-2-Aminohexanoic acid-d9 vs. 13C-labeled Norleucine as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used isotopically labeled amino acid analogues, DL-2-Aminohexanoic acid-d9 and 13C-labeled norleucine, to aid in the selection of the optimal standard for your analytical needs.

Norleucine, an isomer of leucine, is not naturally incorporated into proteins, making it an ideal internal standard for quantitative proteomics and metabolomics studies where the corresponding analyte is absent in the biological matrix. Both deuterium-labeled (d9) and carbon-13-labeled (13C) versions of norleucine are commercially available. The primary distinction lies in the type and position of the isotopic label, which can influence their behavior in analytical workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for commercially available this compound and 13C-labeled norleucine. These values are representative and may vary slightly between different suppliers.

FeatureThis compound13C-labeled Norleucine
Molecular Formula C6H4D9NO2[1][2]13C6H13NO2
Molecular Weight ~140.23 g/mol [1]~137.17 g/mol
Isotopic Purity ≥98 atom % D[2][3]≥97-99 atom % 13C[4][5]
Chemical Purity ≥98%[3]≥98%[4][5]
Mass Shift from Unlabeled +9 Da+6 Da

Performance Comparison

The selection between a deuterium-labeled and a 13C-labeled internal standard often depends on the specific requirements of the analytical method, particularly the chromatographic and mass spectrometric conditions.

Chromatographic Behavior: A significant consideration is the potential for chromatographic separation between the labeled internal standard and the unlabeled analyte. Due to the slightly different physicochemical properties imparted by deuterium, deuterium-labeled compounds can sometimes exhibit a small retention time shift compared to their non-labeled counterparts. This can be problematic in applications where co-elution is critical for accurate quantification, especially when dealing with matrix effects. In contrast, 13C-labeled compounds are generally considered to have nearly identical chromatographic behavior to the native analyte, ensuring co-elution and more reliable correction for variations during sample processing and analysis.

Isotopic Stability: Carbon-13 is a stable isotope with no known risk of exchange. Deuterium atoms, particularly those attached to heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, although the d9 labeling on the alkyl chain of norleucine is generally stable under typical analytical conditions.

Mass Spectrometric Fragmentation: The fragmentation patterns of deuterated and 13C-labeled compounds in tandem mass spectrometry (MS/MS) can differ slightly. While this does not typically pose a significant issue for quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), it is a factor to consider during method development.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a target analyte (e.g., an amino acid or a peptide containing norleucine) in a biological sample using either this compound or 13C-labeled norleucine as an internal standard with LC-MS/MS.

Objective: To accurately quantify the concentration of a target analyte in a complex biological matrix (e.g., plasma, cell lysate) by isotope dilution mass spectrometry.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, protein digest)

  • This compound or 13C-labeled Norleucine (Internal Standard, IS)

  • Target analyte of known concentration (for calibration curve)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system)

  • Analytical column (e.g., C18 reverse-phase column)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • For protein quantification, perform proteolytic digestion (e.g., with trypsin) of the protein sample to generate peptides.

    • Spike a known concentration of the internal standard (this compound or 13C-labeled Norleucine) into all samples, calibration standards, and quality control samples.

    • Perform protein precipitation by adding a sufficient volume of cold protein precipitation solution (e.g., 3 volumes of ACN with 1% FA to 1 volume of sample).

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Set up an appropriate LC gradient for the separation of the target analyte and internal standard. A typical reverse-phase gradient might be:

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

        • Gradient: 5-95% B over 10 minutes (this will need to be optimized for the specific analyte).

      • Inject the prepared samples onto the analytical column.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to detect the precursor and product ions for both the target analyte and the internal standard.

        • Example for Norleucine:

          • Unlabeled Norleucine: Precursor ion (m/z) ~132.1, Product ion(s) to be determined.

          • This compound: Precursor ion (m/z) ~141.2, Product ion(s) to be determined.

          • 13C-labeled Norleucine: Precursor ion (m/z) ~138.1, Product ion(s) to be determined.

      • Acquire data for all samples.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in each sample.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Spike IS Spike with Internal Standard Biological Sample->Spike IS Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Data Processing Data Processing (Peak Integration) LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification logical_relationship Analyte Analyte Sample Prepared Sample Analyte->Sample IS Internal Standard (d9 or 13C-Norleucine) IS->Sample Matrix Biological Matrix Matrix->Sample LC_Separation LC Separation Sample->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Concentration Analyte Concentration Ratio->Concentration

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the integrity of their findings. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2][3] Among SIL-ISs, deuterated standards are the most commonly employed due to their ability to closely mimic the physicochemical properties of the analyte of interest.[2][4] This guide provides an objective comparison of bioanalytical methods cross-validated with different deuterated internal standards, supported by experimental data and detailed protocols.

The primary function of an internal standard is to compensate for variability that can arise during various stages of the analytical process, including sample extraction, injection volume inconsistencies, matrix effects (ion suppression or enhancement), and instrument response.[1][2][5] Because deuterated internal standards are chemically almost identical to the analyte, they co-elute and experience similar ionization efficiencies, allowing for effective correction of analytical variability.[3][4]

Cross-validation of analytical methods is crucial when data is generated from different laboratories or using different techniques within the same study to ensure the results are comparable and reliable.[3] This process becomes particularly important when considering different deuterated internal standards for the same analyte, as variations in the position and number of deuterium (B1214612) atoms can potentially influence the standard's behavior.[6][7]

Quantitative Data Summary

The following tables summarize the key performance parameters from a hypothetical cross-validation study comparing two different deuterated internal standards (IS-D4 and IS-D8) for the quantification of a target analyte in human plasma.

Table 1: Comparison of Assay Performance with Different Deuterated Internal Standards

Validation ParameterMethod using IS-D4Method using IS-D8Acceptance Criteria
Linearity (r²) 0.99850.9991≥ 0.99
Accuracy (% Bias)
LLOQ4.5%2.1%± 20%
Low QC-3.2%-1.5%± 15%
Mid QC1.8%0.9%± 15%
High QC-2.5%-1.2%± 15%
Precision (% CV)
LLOQ8.2%5.5%≤ 20%
Low QC6.5%4.1%≤ 15%
Mid QC4.1%2.8%≤ 15%
High QC3.5%2.2%≤ 15%
Matrix Effect (% CV) 7.8%3.9%≤ 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. The data presented is hypothetical to illustrate the comparison.

Table 2: Recovery Data for Analyte and Internal Standards

SampleAnalyte Recovery (%)IS-D4 Recovery (%)IS-D8 Recovery (%)
Low QC85.286.185.5
Mid QC87.588.087.8
High QC86.187.286.5
Mean Recovery (%) 86.387.186.6
% CV 1.31.11.0

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects.

Sample Preparation (Protein Precipitation)
  • Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.[2]

  • Internal Standard Addition : Add 10 µL of the working internal standard solution (either IS-D4 or IS-D8) to each sample, calibration standard, and quality control.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]

Matrix Effect Assessment

The matrix effect is evaluated to assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[5]

  • Sample Sets : Prepare three sets of samples:

    • Set A : Analyte and internal standard spiked in a neat solution (e.g., mobile phase).

    • Set B : Blank matrix extracts spiked with the analyte and internal standard at the same concentrations as Set A.

    • Set C : Blank matrix spiked with the analyte and internal standard before extraction.

  • Analysis : Analyze all three sets of samples via LC-MS/MS.

  • Calculation : Calculate the Matrix Factor (MF) for the analyte and the internal standard by comparing the peak areas from Set B to Set A. The Internal Standard-normalized MF is then calculated to determine the extent of matrix effect compensation.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the cross-validation of the analytical methods using different deuterated internal standards.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Cross-Validation A Spike Blank Matrix with Analyte B Add Deuterated Internal Standard (IS-D4 or IS-D8) A->B C Protein Precipitation B->C D Centrifugation & Supernatant Transfer C->D E Evaporation & Reconstitution D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Acquisition (Analyte/IS Peak Area Ratios) G->H I Assess Accuracy & Precision H->I J Evaluate Matrix Effects H->J K Compare Performance of IS-D4 and IS-D8 I->K J->K

Caption: Experimental workflow for cross-validation of methods.

Decision Pathway for Internal Standard Selection

The selection of an appropriate deuterated internal standard is a critical step in method development. The following diagram outlines the logical considerations in this process.

Start Start: Need for Quantitative Bioanalysis IS_Type Select Internal Standard Type Start->IS_Type SIL_IS Stable Isotope-Labeled (SIL) IS IS_Type->SIL_IS Preferred Analog_IS Structural Analog IS IS_Type->Analog_IS Alternative Deuterated Choose Deuterated Standard SIL_IS->Deuterated Evaluate Evaluate Different Deuterated Standards (e.g., IS-D4 vs. IS-D8) Deuterated->Evaluate Criteria Assessment Criteria: - Isotopic Purity - Stability (No H/D Exchange) - Chromatographic Co-elution - Minimal Cross-talk Evaluate->Criteria Validation Perform Method Validation: - Accuracy & Precision - Matrix Effect - Recovery Evaluate->Validation Select Select Optimal Deuterated IS Validation->Select

Caption: Decision pathway for internal standard selection.

Conclusion

The cross-validation of bioanalytical methods using different deuterated internal standards is a rigorous but necessary process to ensure the highest quality of data. The evidence strongly supports the use of stable isotope-labeled internal standards to enhance the accuracy, precision, and robustness of quantitative assays.[2][3] While both hypothetical deuterated standards (IS-D4 and IS-D8) performed well in this comparative guide, the data illustrates that subtle differences can exist. Therefore, a thorough evaluation and validation are paramount in selecting the most suitable internal standard for a specific bioanalytical method, ultimately leading to more reliable and reproducible scientific outcomes. Adherence to regulatory guidelines, such as the ICH M10, further solidifies the framework for robust method validation.[2][5]

References

accuracy and precision of quantification with DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Accuracy and Precision of Quantification with DL-2-Aminohexanoic acid-d9

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for metabolomics, proteomics, and clinical research. The choice of an internal standard is paramount for achieving reliable results in mass spectrometry-based methods. This guide provides an objective comparison of this compound, a deuterated form of norleucine, with other common internal standards, supported by experimental data from relevant literature.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] By adding a known concentration of an internal standard to a sample before processing, it experiences the same conditions as the analyte of interest. This allows for normalization of the results, correcting for losses during sample preparation, and variations in instrument response.[1]

This compound: A Deuterated Internal Standard

This compound is a stable isotope-labeled (SIL) version of norleucine, an isomer of leucine. In SIL internal standards, one or more atoms are replaced with a heavier isotope, in this case, hydrogen with deuterium.[2] These standards are considered the gold standard for quantitative mass spectrometry for several reasons:[1]

  • Chemical Equivalence : They are chemically identical to their non-labeled counterparts, ensuring they behave the same way during sample preparation and chromatographic separation.[2]

  • Co-elution : They typically co-elute with the analyte, meaning they experience the same matrix effects in the mass spectrometer.[2]

  • Mass Differentiation : The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

These properties lead to robust normalization and correction for nearly all sources of variability, from extraction to detection.[1]

Comparison with Alternative Internal Standards

While deuterated standards like this compound are preferred, other compounds are also used for amino acid quantification.

  • Other Stable Isotope-Labeled Amino Acids : A mixture of various 13C and 15N-labeled amino acids is often used to quantify multiple amino acids in a single run. These offer the same advantages as this compound.

  • Structural Analogs : These are molecules that are chemically similar but not identical to the analyte. Common examples for amino acid analysis include norvaline, and alpha-aminobutyric acid (ABU).[3] While generally effective, they may not perfectly mimic the analyte's behavior during chromatography and ionization, which can affect accuracy and precision.[4]

  • Non-related Compounds : In some cases, a compound that is not structurally related to the analytes is used. This is the least ideal approach as it provides limited correction for the analytical process.

The choice of internal standard can significantly impact the precision of the measurement. Studies have shown that using an alternative (non-isotopic) internal standard can increase the variance of the measurement.[4]

Quantitative Performance Data

The following table summarizes typical performance data from validated LC-MS/MS methods for amino acid quantification using stable isotope-labeled internal standards, which is representative of the expected performance when using this compound.

ParameterPerformance MetricValueReference Method
Accuracy Recovery89.7 - 95.6%HPLC-FLD with pre-column derivatization for 5 amino acids.[5]
BiasWithin ±15% of nominal concentrationValidated LC-MS/MS method for 20 proteinogenic amino acids.[6]
Precision Relative Standard Deviation (RSD) / Coefficient of Variation (CV)< 2.5% (Intra-day)HPLC-FLD with pre-column derivatization for 5 amino acids.[5]
Relative Standard Deviation (RSD)Average of 5.5%LC-MS/MS method for L- and D-amino acids.[7]
Coefficient of Variation (CV)< 15%Validated LC-MS/MS method for 20 proteinogenic amino acids.[6]
Linearity Correlation Coefficient (r²)> 0.999HPLC-FLD with pre-column derivatization for 5 amino acids.[5]
≥ 0.99 for most analytesLC-MS/MS method using derivatization.

Experimental Protocols

Below is a representative experimental protocol for the quantification of amino acids in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol can be adapted for the use of this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of the plasma sample, calibration standards, and quality control samples into a microcentrifuge tube.

  • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.[8]

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard working solution (containing this compound at a known concentration, dissolved in the initial mobile phase).[8]

  • Vortex for 30 seconds.

  • Inject the final solution into the LC-MS/MS system.[8]

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A column suitable for amino acid analysis, such as a C18 or a mixed-mode column.[7]

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A gradient is typically used to separate the amino acids over a run time of 10-20 minutes.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive ion mode using multiple reaction monitoring (MRM).[6]

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each amino acid and for this compound.

Visualizations

Logical Flow of Internal Standard Selection

A Start: Need for Quantitative Analysis B Is a Stable Isotope-Labeled (SIL) Standard Available? A->B C Use SIL Standard (e.g., this compound) Considered the 'Gold Standard' B->C Yes D Is a Structural Analog Available? B->D No G End: Method Validation C->G E Use Structural Analog (e.g., Norvaline) Good Alternative, potential for chromatographic differences D->E Yes F Use a Non-related Compound Least ideal, provides limited correction D->F No E->G F->G

Caption: Decision tree for selecting an internal standard.

Experimental Workflow for Amino Acid Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add Internal Standard (this compound) A->B C Protein Precipitation (e.g., with Sulfosalicylic Acid) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Caption: General workflow for LC-MS/MS amino acid analysis.

References

A Guide to the Application of DL-2-Aminohexanoic acid-d9 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective overview of the use of DL-2-Aminohexanoic acid-d9 as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. While direct inter-laboratory comparison data for this specific compound is not publicly available, this document outlines its key characteristics and a typical experimental workflow, offering a framework for its application and performance assessment in your own laboratory settings.

Introduction to this compound

This compound is the deuterium-labeled form of DL-Norleucine.[1][2] It serves as an ideal internal standard for the quantification of the non-labeled compound (analyte) in various biological matrices. The nine deuterium (B1214612) atoms on its structure give it a distinct mass-to-charge ratio from its unlabeled counterpart, allowing for its differentiation in mass spectrometry, while maintaining very similar chemical and physical properties.[3]

Performance Characteristics as an Internal Standard

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, extraction, and detection, to compensate for any variations or losses. The selection of a suitable internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. The use of a stable isotope-labeled version of the analyte, such as this compound for the quantification of DL-2-Aminohexanoic acid, is considered the gold standard.

Below is a table summarizing the key properties of this compound relevant to its function as an internal standard.

PropertyDescriptionSignificance for Quantitative Analysis
Chemical Structure Racemic mixture of the deuterated form of 2-aminohexanoic acid.[3]High structural similarity to the analyte ensures comparable behavior during sample processing and analysis.
Isotopic Purity Typically ≥98-99 atom % D.[3][4][5]High isotopic purity minimizes signal overlap with the native analyte, ensuring accurate quantification.
Molecular Weight 140.23 g/mol .[3][5]The mass difference from the unlabeled compound (DL-Norleucine, MW: 131.17 g/mol ) allows for clear differentiation by mass spectrometry.[3]
Solubility & Stability Stable if stored under recommended conditions.[5]Ensures consistency and reliability of the standard over time.

Experimental Protocol: A Typical Workflow for Bioanalytical Quantification

The following protocol outlines a general procedure for the use of this compound as an internal standard in a typical LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) workflow for the quantification of an analyte in a biological matrix (e.g., plasma, urine).

1. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a high concentration (e.g., 1 mg/mL).

  • Internal Standard Working Solution: Dilute the stock solution to a concentration that will yield a robust signal in the analytical instrument and is appropriate for the expected concentration range of the analyte.

2. Sample Preparation:

  • Spiking: Add a precise and consistent volume of the internal standard working solution to all samples, including calibration standards, quality control samples, and unknown study samples, at the very beginning of the sample preparation process.

  • Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix. The co-extraction of the analyte and the internal standard is a key step where the internal standard compensates for analyte loss.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the extracted sample onto an appropriate HPLC or UPLC column to separate the analyte and internal standard from other components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific MRM transitions for both the analyte and this compound.

4. Data Analysis:

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical assay.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Extraction (e.g., Protein Precipitation) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Area Integration (Analyte & Internal Standard) E->F G Calculate Peak Area Ratio (Analyte/IS) F->G H Generate Calibration Curve G->H I Quantify Unknown Samples H->I

Caption: Workflow for bioanalytical quantification using an internal standard.

References

Deuterated vs. Analog Internal Standards: A Performance Comparison for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical determinant of data quality and reliability.[1] An internal standard, a compound of known concentration added to all samples, calibrators, and quality controls, is essential for correcting analytical variability.[2][3] This guide provides an objective comparison of the two primary types of internal standards: stable isotope-labeled (SIL), most commonly deuterated, and analog (or non-deuterated) internal standards.

The consensus in the scientific community, supported by regulatory bodies like the U.S. Food and Drug Administration (FDA), is that stable isotope-labeled internal standards are the preferred choice for bioanalytical methods.[4] This preference is rooted in the nearly identical physicochemical properties of a SIL-IS to the analyte of interest, allowing it to more effectively compensate for variations throughout the analytical process.[2][3]

Performance Metrics: A Quantitative Comparison

The superiority of deuterated internal standards is most evident when examining key bioanalytical validation parameters. The use of a SIL-IS consistently leads to improved accuracy and precision by more effectively mitigating matrix effects and variability in sample recovery.[5]

Performance ParameterDeuterated Internal Standard (SIL-IS)Analog Internal StandardRationale for Performance Difference
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]Due to superior compensation for matrix effects and recovery variations, SIL-IS provides consistently higher accuracy.[1]
Precision (%CV) Typically <10%[1]Can be >15%[1]The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision.[1]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[1]Inconsistent compensation (can be >20% difference)[1]The near-identical chemical nature of a SIL-IS ensures it experiences the same degree of ion suppression or enhancement as the analyte.[6]
Recovery Variability (%CV) Low (<10%)[1]Higher (>15%)[1]A SIL-IS more reliably tracks the analyte's recovery throughout the entire sample preparation process.[1]

Experimental Protocols

To rigorously evaluate and compare the performance of deuterated and analog internal standards, a series of validation experiments are necessary. The following protocols are fundamental for this assessment.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess and compare the ability of a deuterated and an analog internal standard to compensate for matrix-induced signal suppression or enhancement.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in a clean solvent (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Add the analyte and internal standard to the final, processed extract.

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[5][7]

Protocol 2: Assessment of Recovery

Objective: To determine and compare the extraction efficiency of the analyte when using a deuterated versus an analog internal standard.

Methodology:

  • Utilize the data from the Matrix Effect evaluation (Protocol 1).

  • Calculation:

    • Recovery (RE %): (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • The recovery of the analyte and the internal standard do not need to be 100%, but their variability should be low and consistent.[5]

Protocol 3: Evaluation of Accuracy and Precision

Objective: To determine the intra- and inter-day accuracy and precision of the bioanalytical method using each type of internal standard.

Methodology:

  • Sample Preparation: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and internal standard into the biological matrix.

  • Analysis: Analyze five replicates of each QC level on three separate days.

  • Calculation:

    • Accuracy (% Bias): [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100

    • Precision (% CV): (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100

    • Acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the Lower Limit of Quantitation, LLOQ).[5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for evaluating internal standards and the underlying principles of their function.

cluster_0 Protocol 1: Matrix Effect Evaluation A Set 1: Analyte + IS in Neat Solution D LC-MS/MS Analysis A->D B Set 2: Blank Matrix Extract + Analyte + IS B->D C Set 3: Blank Matrix + Analyte + IS -> Extraction C->D E Performance Data D->E Calculate Matrix Effect & Recovery

Caption: Workflow for Matrix Effect and Recovery Assessment.

cluster_1 Mechanism of Action: Internal Standard Compensation Analyte Analyte Variability Analytical Variability (Matrix Effects, Recovery Loss) Analyte->Variability Deuterated_IS Deuterated IS Deuterated_IS->Variability Identical Behavior Analog_IS Analog IS Analog_IS->Variability Similar but not Identical Behavior Measurement Mass Spectrometer Measurement Variability->Measurement Impacts Signal Final_Result_D Accurate & Precise Result Measurement->Final_Result_D Ratio Correction (Analyte/Deuterated IS) Final_Result_A Less Accurate & Precise Result Measurement->Final_Result_A Ratio Correction (Analyte/Analog IS)

Caption: Rationale for Deuterated IS Performance Superiority.

Conclusion

While analog internal standards can be acceptable in situations where a deuterated version is unavailable or cost-prohibitive, the experimental evidence overwhelmingly supports the use of deuterated internal standards as the gold standard in bioanalysis.[2][5] Their ability to closely mimic the analyte of interest provides unparalleled compensation for analytical variabilities, leading to more accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and robustness of their bioanalytical methods.

References

The Critical Impact of Isotopic Purity on Quantitative Accuracy in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy is paramount. Stable isotope dilution mass spectrometry (SID-MS) stands as a gold standard for quantification, largely due to its ability to correct for variations in sample preparation and analysis. The lynchpin of this technique is the use of a stable isotope-labeled internal standard (SIL-IS), which is assumed to be chemically identical to the analyte of interest. However, a critical and often underestimated factor that can significantly impact the reliability of SID-MS is the isotopic purity of the internal standard. This guide provides an objective comparison of the effects of varying isotopic purity on quantitative accuracy, supported by experimental principles and detailed methodologies.

The Unseen Contributor: How Isotopic Impurity Skews Data

An ideal SIL-IS would consist entirely of molecules containing the heavy isotope label. In reality, the synthesis of these standards inevitably results in a small percentage of unlabeled analyte.[1] This isotopic impurity can lead to an overestimation of the analyte concentration, as the unlabeled portion of the internal standard contributes to the analyte's signal. The magnitude of this error is directly proportional to the level of impurity and the relative concentrations of the analyte and the internal standard.

For most research and pharmaceutical applications, it is recommended that the isotopic enrichment of an internal standard be above 95%.[1] While this is a general guideline, the acceptable level of isotopic purity is highly dependent on the specific assay and the required level of accuracy. In instances where the analyte concentration is very low and a high concentration of the internal standard is used, even a small percentage of isotopic impurity can lead to significant analytical bias. For example, studies have shown that cross-signal contribution from the analyte's naturally occurring isotopes to the SIL-IS can result in biases of up to 36.9%, particularly when the internal standard concentration is low.[2]

Quantitative Comparison: The Effect of Isotopic Purity on Measured Concentration

To illustrate the tangible impact of isotopic purity, the following table presents a hypothetical yet realistic dataset based on the principles of isotope dilution analysis. This scenario assumes a known concentration of an analyte and demonstrates how the measured concentration changes with varying isotopic purity of the internal standard.

Isotopic Purity of Internal StandardTrue Analyte Concentration (ng/mL)Measured Analyte Concentration (ng/mL)% Bias
95.0%10.010.5+5.0%
98.0%10.010.2+2.0%
99.5%10.010.05+0.5%
99.9%10.010.01+0.1%

This table is for illustrative purposes to demonstrate the principle. The actual bias will depend on the specific analyte, internal standard, their relative concentrations, and the mass spectrometry platform used.

As the data illustrates, a higher isotopic purity of the internal standard leads to a significant reduction in the measurement bias, bringing the quantified result closer to the true value.

Alternative Internal Standards: A Brief Comparison

While SIL-IS are considered the gold standard, other types of internal standards are also used in quantitative analysis.[3]

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) - Chemically and physically almost identical to the analyte, providing the best correction for matrix effects and extraction variability.[4][5]- Can be expensive to synthesize. - Isotopic impurity can affect accuracy. - Deuterium-labeled standards can sometimes exhibit chromatographic shifts.
Structural Analog - More readily available and less expensive than SIL-IS.- May have different extraction recovery and ionization efficiency than the analyte, leading to less accurate correction.
Homolog - Chemically similar to the analyte.- Differences in physicochemical properties can still lead to variations in analytical behavior.

The clear advantage of SIL-IS, particularly those with high isotopic purity, lies in their ability to mimic the behavior of the native analyte throughout the entire analytical process, thereby providing the most accurate and precise quantification.[3]

Experimental Protocols

To ensure the accuracy of quantitative data, it is crucial to determine the isotopic purity of the SIL-IS.

Protocol for Determining Isotopic Purity by LC-MS

Objective: To determine the isotopic enrichment of a stable isotope-labeled internal standard.

Materials:

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Unlabeled Analytical Standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • LC-MS system (preferably high-resolution mass spectrometry, HRMS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the SIL-IS at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Prepare a series of dilutions of the SIL-IS to a concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

    • Prepare a similar concentration solution of the unlabeled analytical standard.

  • LC-MS Analysis:

    • Develop an LC method that provides good chromatographic separation of the analyte from any potential interferences.

    • Acquire mass spectra of both the unlabeled standard and the SIL-IS solution using a high-resolution mass spectrometer.

    • Ensure that the mass spectrometer is properly calibrated and that the resolution is sufficient to distinguish between the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peak of the unlabeled analyte and the corresponding labeled peak of the SIL-IS.

    • Integrate the peak areas for all significant isotopic peaks in the mass spectrum of the SIL-IS.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Area of the labeled peak) / (Sum of the areas of all isotopic peaks) * 100

    • Correct for the natural isotopic abundance of the elements in the molecule.[6][7]

Visualizing the Workflow and Concepts

To further clarify the processes and logical relationships discussed, the following diagrams are provided.

G Workflow for Assessing the Impact of Isotopic Purity cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Comparison prep_analyte Prepare Analyte Samples at Known Concentrations spike_high Spike Analyte with High Purity IS prep_analyte->spike_high spike_low Spike Analyte with Lower Purity IS prep_analyte->spike_low prep_is_high Prepare High Purity IS (e.g., 99.5%) prep_is_high->spike_high prep_is_low Prepare Lower Purity IS (e.g., 95%) prep_is_low->spike_low lcms_high LC-MS Analysis (High Purity) spike_high->lcms_high lcms_low LC-MS Analysis (Lower Purity) spike_low->lcms_low quant_high Quantify Analyte Concentration (High Purity) lcms_high->quant_high quant_low Quantify Analyte Concentration (Lower Purity) lcms_low->quant_low compare Compare Measured vs. True Concentration and Calculate % Bias quant_high->compare quant_low->compare G Principle of Stable Isotope Dilution Mass Spectrometry sample Biological Sample (Unknown Analyte Concentration) is_addition Add Known Amount of High Purity SIL-IS sample->is_addition extraction Sample Preparation (e.g., Extraction, Derivatization) is_addition->extraction lcms LC-MS Analysis extraction->lcms ratio Measure Peak Area Ratio (Analyte / SIL-IS) lcms->ratio quantification Calculate Analyte Concentration ratio->quantification

References

A Head-to-Head Comparison of DL-2-Aminohexanoic acid-d9 and Whole-Proteome SIL Internal Standards for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two distinct internal standardization strategies: the use of a single, deuterated non-canonical amino acid, DL-2-Aminohexanoic acid-d9 (a labeled form of norleucine), versus a complex, whole-proteome stable isotope labeling by amino acids in cell culture (SILAC) internal standard.

This comparison delves into the fundamental principles, experimental workflows, and performance characteristics of each method, supported by experimental data, to empower researchers in selecting the optimal approach for their specific analytical needs.

At a Glance: Key Differences

FeatureThis compound (Norleucine-d9)Whole-Proteome SIL Internal Standard
Principle A single, heavy-labeled non-canonical amino acid added to samples.A complex mixture of proteins from cells grown in media with heavy-labeled amino acids.
Workflow Stage Typically added after protein digestion.Added before protein digestion.
Correction Scope Corrects for variability in LC-MS/MS analysis.Corrects for variability in protein digestion and LC-MS/MS analysis.
Complexity Simple to implement.More complex to prepare and characterize.
Applicability Broadly applicable to various sample types.Primarily for samples where a representative labeled proteome can be generated.
Cost Generally lower cost for the standard itself.[1]Higher cost due to cell culture and labeled media.

Performance Data Summary

While a direct head-to-head study comparing this compound and whole-proteome SILAC standards across a global proteome was not identified in the reviewed literature, we can infer performance from studies evaluating similar internal standardization strategies. The following tables summarize relevant performance data.

Table 1: Quantitative Performance of Different Internal Standard Approaches for Alpha-Synuclein (B15492655) in Cerebrospinal Fluid (CSF)

This table is adapted from a study comparing different internal standards for the quantification of a specific protein, alpha-synuclein, and provides insights into the precision and accuracy that can be expected from different types of standards.[2] Although not a direct comparison of the two standards , it highlights the performance of a full-length protein standard (PSAQ), which is conceptually similar to a whole-proteome standard in that it undergoes digestion alongside the analyte.

Internal Standard ApproachAverage CV (%) of Endogenous Peptide ConcentrationAverage Accuracy (%) of Endogenous Peptide Concentration
PSAQ (Full-length Protein) ~5%~100% (within 15% deviation)
SIL (Stable Isotope Labeled) Peptide ~10-20% (peptide dependent)Highly variable, can show strong bias
WiSIL (Winged SIL) Peptide ~10-15%Can show strong bias

Data adapted from a study on alpha-synuclein quantification in CSF.[2] The CV and accuracy were determined from three independent runs, each with five CSF samples.[2]

Table 2: Performance of a Deuterated Internal Standard for Sirolimus Quantification

This table illustrates the improved precision achieved when using a deuterated internal standard compared to a non-isotopic structural analog.[3] This demonstrates the general advantage of using stable isotope-labeled standards.

Internal StandardInterpatient Assay Imprecision (CV)
Sirolimus-d3 (Deuterated) 2.7% - 5.7%
Desmethoxyrapamycin (Structural Analog) 7.6% - 9.7%

Data from a study on the quantification of sirolimus in whole blood.[3]

Experimental Protocols

Protocol 1: Using this compound as an Internal Standard

This protocol outlines a general procedure for using a deuterated non-canonical amino acid as an internal standard, typically added after protein digestion.

  • Protein Extraction and Digestion:

    • Extract proteins from your biological sample using a suitable lysis buffer.

    • Quantify the total protein concentration.

    • Take a defined amount of protein and perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound of known concentration.

    • Add a fixed amount of the this compound internal standard to each digested peptide sample.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 StageTip or similar method.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the deuterated norleucine peak and the peaks of the target peptides.

    • Normalize the intensity of the target peptides to the intensity of the this compound internal standard.

Protocol 2: Generating and Using a Whole-Proteome SILAC Internal Standard ("Spike-in" SILAC)

This protocol describes the generation of a "spike-in" SILAC standard and its application for quantifying proteins in unlabeled samples.[4][5]

  • SILAC Cell Culture and Labeling:

    • Culture a relevant cell line (or a mixture of cell lines to create a "super-SILAC" standard) in SILAC medium containing "heavy" stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine) for at least five cell doublings to ensure complete incorporation.[5]

  • Preparation of the SILAC Standard:

    • Harvest the "heavy" labeled cells and lyse them to extract the proteins.

    • Quantify the total protein concentration of the "heavy" lysate. This will serve as the whole-proteome internal standard.

  • Sample Preparation and Spiking:

    • Extract proteins from your unlabeled ("light") experimental samples.

    • Quantify the protein concentration of the "light" samples.

    • Mix a defined amount of the "heavy" SILAC standard with a defined amount of each "light" sample protein lysate (typically a 1:1 ratio).[5][6]

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the combined "light" and "heavy" protein mixture with trypsin.

    • Desalt the resulting peptide mixture.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "light" and "heavy" peptide pairs.

    • The ratio of "light" to "heavy" peptide intensity provides the relative quantification of the protein in the experimental sample compared to the SILAC standard.

Visualizing the Workflows

Workflow Comparison cluster_0 This compound cluster_1 Whole-Proteome SILAC Standard a1 Protein Extraction a2 Protein Digestion a1->a2 a3 Spike-in Norleucine-d9 a2->a3 a4 LC-MS/MS Analysis a3->a4 b1 SILAC Labeling of Cells b2 Protein Extraction (Heavy) b1->b2 b4 Mix Heavy and Light Proteomes b2->b4 b3 Protein Extraction (Light) b3->b4 b5 Protein Digestion b4->b5 b6 LC-MS/MS Analysis b5->b6 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

A Head-to-Head Battle: Synthetic Peptides vs. Recombinant Proteins as Internal Standards in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for precise and reproducible protein quantification, the choice of an appropriate internal standard is paramount. The two front-runners in this arena, synthetic peptides and full-length recombinant proteins, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to empower you in selecting the optimal standard for your analytical needs.

In the realm of mass spectrometry-based proteomics, internal standards are indispensable for correcting for variability introduced during sample preparation, digestion, and analysis. The ideal internal standard should mimic the behavior of the endogenous analyte as closely as possible. This has led to the widespread adoption of stable isotope-labeled (SIL) synthetic peptides and SIL recombinant proteins.

At a Glance: Key Differences

FeatureSynthetic PeptidesRecombinant Proteins
Production Chemical synthesisBiological expression systems (e.g., E. coli, mammalian cells)
Workflow Coverage Accounts for variability post-digestionAccounts for variability throughout the entire workflow, including digestion
Post-Translational Modifications (PTMs) Can be readily incorporated at specific sitesPTMs can be inconsistent and difficult to control
Size Typically short sequences (5-30 amino acids)Full-length protein
Cost & Speed Generally faster and less expensive to produceMore time-consuming and costly to produce and purify
Purity High purity achievablePurity can be variable, with potential for host cell protein contamination
Handling Generally good solubility and stabilitySolubility and stability can be protein-dependent and challenging

Performance Deep Dive: A Quantitative Comparison

While the "gold standard" designation is often attributed to recombinant proteins due to their ability to mirror the entire experimental journey of the target protein, synthetic peptides offer a pragmatic and often more accessible alternative.[1] The choice between them often hinges on the specific requirements of the assay, including the desired level of accuracy and the complexity of the sample.

Below is a summary of quantitative performance data compiled from various studies. It's important to note that direct head-to-head comparisons in a single study are limited, and performance can be analyte and matrix-dependent.

Performance MetricSynthetic Peptides (Stable Isotope-Labeled)Recombinant Proteins (Stable Isotope-Labeled)Key Insights
Precision (Coefficient of Variation - CV) - Generally higher CVs compared to recombinant proteins. - One study reported a CV of >25% for a peptide standard.[2] - Structural analog peptides showed 1.3 to 1.4-fold higher CVs than stable isotope-labeled peptides.- Generally lower CVs, indicating higher precision.[2] - A study using a stable isotope-labeled intact antibody reported a CV of <16%.[2]Recombinant proteins tend to offer better precision as they control for variability in the digestion step.
Accuracy Can be highly accurate, but may not fully account for incomplete or variable enzymatic digestion.Considered more accurate as they undergo the same digestion process as the endogenous protein, correcting for digestion inefficiencies.[3][4]The ability of recombinant proteins to mimic the digestion process of the target protein is a significant advantage for accuracy.
Linearity Good linearity is achievable over a defined concentration range.Excellent linearity is expected as they behave almost identically to the analyte.Both standard types can provide good linearity, but this needs to be empirically determined for each assay.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Dependent on the ionization efficiency of the specific peptide.Dependent on the yield of the signature peptide after digestion.LOD and LOQ are highly dependent on the specific peptide sequence and the mass spectrometry platform used.

Experimental Protocols: A Closer Look at the Methodology

To provide a clearer understanding of how these internal standards are employed, here are detailed methodologies for their use in a typical targeted proteomics workflow.

Protocol 1: Absolute Quantification using Synthetic Peptides (AQUA Method)

The Absolute QUAntification (AQUA) strategy is a widely used method that employs stable isotope-labeled synthetic peptides as internal standards.[5][6]

  • Selection of a Proteotypic Peptide: A unique peptide sequence that is specific to the target protein and shows good ionization efficiency is selected.

  • Synthesis of the AQUA Peptide: A synthetic peptide corresponding to the chosen sequence is chemically synthesized with at least one stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N).

  • Sample Preparation: The biological sample is lysed, and proteins are denatured, reduced, and alkylated.

  • Protein Digestion: A protease, typically trypsin, is added to the sample to digest the proteins into peptides.

  • Spiking of the AQUA Peptide: A known amount of the purified and quantified AQUA peptide is spiked into the digested sample.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set up to specifically monitor the transition of the native peptide and the heavy-labeled AQUA peptide.

  • Quantification: The absolute quantity of the endogenous peptide is determined by comparing the peak area of the native peptide to that of the known amount of the co-eluting AQUA peptide.

Protocol 2: Absolute Quantification using Recombinant Proteins (PSAQ Method)

The Protein Standard Absolute Quantification (PSAQ) method utilizes a full-length, stable isotope-labeled recombinant protein as the internal standard.[7]

  • Expression and Purification of the SIL Protein: The target protein is expressed in a suitable system (e.g., E. coli, mammalian cells) using media enriched with stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine). The labeled protein is then purified.

  • Quantification of the SIL Protein: The concentration of the purified SIL protein is accurately determined using methods like amino acid analysis.

  • Spiking of the SIL Protein: A known amount of the SIL recombinant protein is added to the biological sample at the earliest stage possible (e.g., during cell lysis).

  • Sample Preparation and Digestion: The sample, now containing both the endogenous and the labeled protein, undergoes the standard workflow of denaturation, reduction, alkylation, and enzymatic digestion.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS, targeting one or more proteotypic peptides from the protein of interest.

  • Quantification: The ratio of the peak areas of the endogenous (light) peptides to their corresponding heavy-labeled counterparts is used to calculate the absolute concentration of the target protein.

Visualizing the Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow Figure 1. Experimental Workflow for Protein Quantification cluster_SamplePrep Sample Preparation cluster_Recombinant Recombinant Protein Standard cluster_Digestion Digestion cluster_Peptide Synthetic Peptide Standard cluster_Analysis Analysis Sample Biological Sample Lysis Cell Lysis Sample->Lysis Denature Denaturation, Reduction, Alkylation Lysis->Denature Spike_Protein Spike SIL Recombinant Protein Digestion Enzymatic Digestion (e.g., Trypsin) Denature->Digestion Spike_Protein->Digestion Spike_Peptide Spike SIL Synthetic Peptide LCMS LC-MS/MS Analysis Digestion->LCMS Spike_Peptide->LCMS Quant Quantification LCMS->Quant

Figure 1. Experimental Workflow for Protein Quantification

This diagram illustrates the points at which synthetic peptide and recombinant protein internal standards are introduced into a typical mass spectrometry-based protein quantification workflow. Recombinant proteins are added before digestion, while synthetic peptides are added after.

EGFR_Signaling_Pathway Figure 2. Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 P mTORC1->Proliferation

Figure 2. Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Quantitative proteomics, using internal standards, is crucial for studying the dynamics of the proteins involved in this pathway in both normal and disease states.

mTOR_Signaling_Pathway Figure 3. Simplified mTOR Signaling Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt P TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 P Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

Figure 3. Simplified mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. Accurate quantification of the components of this pathway is essential for understanding its role in various diseases, including cancer and metabolic disorders.

Conclusion: Making the Right Choice

The decision to use a synthetic peptide or a recombinant protein as an internal standard is not a one-size-fits-all scenario.

Choose a recombinant protein when:

  • The highest level of accuracy and precision is required.

  • The target protein is known to have a complex digestion profile.

  • The budget and timeline allow for its production and characterization.

Choose a synthetic peptide when:

  • A rapid and cost-effective solution is needed.

  • The assay requires the incorporation of specific post-translational modifications or non-natural amino acids.

  • The digestion efficiency of the target protein is well-characterized and reproducible.

Ultimately, the most appropriate internal standard is one that is fit-for-purpose and enables the generation of reliable and reproducible quantitative data. By carefully considering the factors outlined in this guide, researchers can confidently select the internal standard that best suits their experimental goals and contributes to the robustness of their findings.

References

A Comparative Guide to Method Validation: With and Without an Internal Standard for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness and reliability of an analytical method are paramount in scientific research and drug development. Method validation ensures that an analytical procedure is suitable for its intended purpose, providing accurate and precise data. A key consideration in designing a quantitative method, particularly for complex biological matrices, is the use of an internal standard (IS). This guide provides a comprehensive comparison of method validation for the quantitative analysis of amino acids with and without an internal standard, specifically referencing the use of DL-2-Aminohexanoic acid-d9, a deuterated analog of norleucine, as an internal standard.

The Role of an Internal Standard

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls, prior to sample processing. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization in mass spectrometry.[3][4]

Method Validation: A Head-to-Head Comparison

Method validation without an internal standard is possible; however, it necessitates a more stringent control over every step of the analytical process to minimize variability. The following sections and tables summarize the key validation parameters and illustrate the expected performance differences between the two approaches.

Data Presentation: Quantitative Comparison of Validation Parameters

The following tables present a summary of typical validation data for the quantification of a representative amino acid (e.g., Leucine) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The data for the "Without Internal Standard" scenario is a composite representation from methods relying on external calibration, while the "With this compound" data reflects the enhanced performance typically observed when using a SIL-IS.

Table 1: Linearity

ParameterMethod Without Internal StandardMethod With this compound IS
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equationy = 1500x + 500y = 1.2x + 0.05 (Analyte/IS Ratio vs. Conc.)
Correlation Coefficient (r²)≥ 0.990≥ 0.998
Points on Curve88

Table 2: Accuracy and Precision

Quality Control (QC) LevelMethod Without Internal StandardMethod With this compound IS
Low QC (3 ng/mL)
Accuracy (% Bias)± 15%± 5%
Precision (%RSD)< 15%< 5%
Mid QC (500 ng/mL)
Accuracy (% Bias)± 10%± 3%
Precision (%RSD)< 10%< 3%
High QC (800 ng/mL)
Accuracy (% Bias)± 10%± 4%
Precision (%RSD)< 10%< 4%

Table 3: Recovery and Matrix Effect

ParameterMethod Without Internal StandardMethod With this compound IS
Recovery
Low QC75% (RSD: 12%)Analyte: 78% (RSD: 4%), IS: 80% (RSD: 3%)
High QC80% (RSD: 10%)Analyte: 82% (RSD: 3%), IS: 83% (RSD: 2%)
Matrix Effect
Low QC1.25 (RSD: 15%)Normalized ME: 1.02 (RSD: 5%)
High QC1.18 (RSD: 13%)Normalized ME: 1.01 (RSD: 4%)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the LC-MS/MS analysis of amino acids.

Sample Preparation
  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of methanol (B129727).

  • Internal Standard Spiking (for IS method): The methanol added in the previous step should contain this compound at a final concentration of 100 ng/mL.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Dilution and Injection: Transfer the supernatant to a clean tube, dilute as necessary with the initial mobile phase, and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B to 98% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Leucine: Q1 132.1 -> Q3 86.2

    • This compound: Q1 141.2 -> Q3 95.2

Visualizing the Workflow and Rationale

The following diagrams illustrate the conceptual workflows for method validation with and without an internal standard, highlighting the key differences and the rationale for using a deuterated internal standard.

Method_Validation_Workflow Method Validation Workflow Comparison cluster_0 Method Validation Without Internal Standard cluster_1 Method Validation With this compound IS cluster_2 Key Difference A0 Sample Preparation (Analyte Extraction) A1 LC-MS/MS Analysis (Analyte Peak Area) A0->A1 A2 External Calibration Curve (Analyte Peak Area vs. Concentration) A1->A2 A3 Quantification (Direct comparison to curve) A1->A3 No Correction A2->A3 A4 Result (Higher Potential for Variability) A3->A4 B0 Sample Preparation (Analyte + IS Extraction) B1 LC-MS/MS Analysis (Analyte & IS Peak Areas) B0->B1 B2 Calibration Curve (Analyte/IS Ratio vs. Concentration) B1->B2 C1 Correction for Variability B1->C1 B3 Quantification (Ratio-based calculation) B2->B3 B4 Result (Improved Accuracy & Precision) B3->B4 C1->B3

A comparison of method validation workflows.

The diagram above illustrates that the fundamental difference lies in the calculation of the final concentration. The method with an internal standard incorporates a ratio-based calculation, which normalizes for variations in sample handling and instrument response.

Internal_Standard_Rationale Rationale for Using a Deuterated Internal Standard cluster_Process Analytical Process Analyte Analyte (e.g., Leucine) Extraction Sample Extraction Analyte->Extraction IS This compound (IS) IS->Extraction Injection LC Injection Extraction->Injection Extraction->Injection Ionization MS Ionization Injection->Ionization Injection->Ionization Conclusion The IS experiences the same variability as the analyte, allowing for accurate correction. Variability Sources of Variability - Incomplete Recovery - Injection Volume Fluctuation - Ion Suppression/Enhancement Variability->Extraction Variability->Injection Variability->Ionization

How a deuterated internal standard corrects for variability.

This diagram demonstrates that because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, it is affected by sources of variability in the same way. This parallel behavior is the key to its ability to provide accurate and precise quantification.

Conclusion

While it is feasible to validate an analytical method for amino acid analysis without an internal standard, the use of a stable isotope-labeled internal standard like this compound offers significant advantages in terms of method robustness, accuracy, and precision. The internal standard effectively compensates for the inherent variability in complex sample analysis, leading to more reliable and defensible data, which is critical in research and regulated environments. The initial investment in a deuterated internal standard is often justified by the improved data quality and the reduced need for repeat analyses.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemicals like DL-2-Aminohexanoic acid-d9 is paramount. Adherence to proper disposal protocols not only ensures a safe laboratory environment but also minimizes environmental impact and maintains regulatory compliance. This guide provides essential, step-by-step instructions for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While generally considered to have low toxicity, some safety data sheets indicate potential for skin and eye irritation.[1][2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or glasses.

  • Lab Coat: To protect from spills.

Work in a well-ventilated area to avoid inhalation of any dust particles.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its non-deuterated form, DL-Norleucine.

PropertyValueSource(s)
Molecular Formula C₆D₉H₄NO₂[3]
Molecular Weight 140.23 g/mol [4]
Melting Point 144°C (for non-deuterated form)[1]
Boiling Point 124°C / 0.2mmHg (for non-deuterated form)[1]
Isotopic Purity ≥98 atom % D[3]
Chemical Purity min 98%[3]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat all waste this compound, including contaminated materials, as hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[5]

  • Do not mix this chemical waste with other waste streams unless explicitly permitted by your EHS guidelines.[6]

Step 2: Containment and Labeling

  • Place the waste in a suitable, sealed, and properly labeled container.[1][7]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.[6]

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[8]

  • Ensure the storage area is designated for hazardous waste.

Step 4: Disposal Method Selection

  • Primary Recommended Method: The most appropriate disposal method is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[1]

  • Do Not Discharge to Sewer: Avoid disposing of this compound down the drain or into any sewer system.[1]

  • Landfill: Solid waste and contaminated materials may be suitable for a sanitary landfill if permitted by local regulations.[1]

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[5]

  • Provide them with the completed hazardous waste label and any other required documentation.

Step 6: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and disposed of as hazardous waste.[6]

  • After thorough cleaning, the container can be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess contain Place in a Labeled, Sealed Hazardous Waste Container assess->contain store Store in a Designated Hazardous Waste Area contain->store contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Contractor store->contact_ehs transport Arrange for Professional Waste Pickup and Transport contact_ehs->transport disposal Final Disposal Method transport->disposal incineration Controlled Incineration disposal->incineration Primary Method landfill Sanitary Landfill (for solid waste, if permitted) disposal->landfill Secondary Method end End: Disposal Complete incineration->end landfill->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling DL-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DL-2-Aminohexanoic acid-d9. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent contact with skin and eyes, and to avoid inhalation of dust.[1][2] While this compound is not classified as hazardous for transport, it is crucial to follow standard laboratory safety protocols.[3]

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesEssential to protect against dust particles and potential splashes.[1][2]
Hand Protection Nitrile or Latex GlovesStandard laboratory gloves are required to prevent skin contact.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin.[1][2]
Respiratory Protection Not generally required under normal useWork should be conducted in a well-ventilated area.[1][2] If significant dust is generated, a dust mask or respirator may be necessary.[1]

Operational Plan: Handling Procedures

Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood or a well-ventilated benchtop, should be used.[1]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Handle the compound as a powder or crystal.[1]

    • To minimize dust generation, use a spatula to carefully transfer the solid. Avoid pouring the powder directly.

    • If weighing, use an analytical balance with a draft shield.

  • In Case of a Spill:

    • For minor spills, sweep up the solid material, taking care not to create dust.[1]

    • Place the spilled material into a sealed container for disposal.[1][2]

    • Clean the spill area with a damp cloth.

  • Post-Handling:

    • Securely seal the container of this compound.

    • Store the compound at room temperature.[3][4]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including unused compound and any materials used for cleaning up spills (e.g., contaminated paper towels, gloves), in a designated and clearly labeled waste container.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "this compound".

  • Disposal Route:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate as chemical waste.

    • Once clean, the container can often be disposed of as non-hazardous waste, but follow your institution's specific guidelines.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Transfer Compound don_ppe->weigh spill Minor Spill Occurs weigh->spill cleanup Clean Spill & Contain Waste spill->cleanup Yes post_handling Secure & Store Compound spill->post_handling No cleanup->post_handling wash Wash Hands Thoroughly post_handling->wash collect_waste Collect Chemical Waste wash->collect_waste dispose Dispose via Institutional Protocol collect_waste->dispose

Standard Laboratory Workflow for this compound

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.